molecular formula C6H4BrClO2 B1287070 3-Bromo-5-chlorobenzene-1,2-diol CAS No. 180995-18-0

3-Bromo-5-chlorobenzene-1,2-diol

Cat. No.: B1287070
CAS No.: 180995-18-0
M. Wt: 223.45 g/mol
InChI Key: CZDVOQBFSGTTEI-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzene-1,2-diol is a useful research compound. Its molecular formula is C6H4BrClO2 and its molecular weight is 223.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDVOQBFSGTTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590871
Record name 3-Bromo-5-chlorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180995-18-0
Record name 3-Bromo-5-chlorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structural Elucidation of 3-Bromo-5-chlorobenzene-1,2-diol

[1]

Executive Summary & Core Challenge

The precise structural assignment of mixed-halogenated catechols is a non-trivial analytical challenge due to the electronic similarity of chlorine and bromine substituents and the high symmetry potential of the benzene scaffold.

For This compound , the primary risk is misidentification with its regioisomer, 3-Chloro-5-bromobenzene-1,2-diol .[1] Standard 1H NMR is often insufficient for conclusive differentiation due to overlapping chemical shift ranges.

This guide establishes a Self-Validating Protocol relying on two pillars:

  • Retrosynthetic Verification: Fixing regiochemistry via a directed precursor (Dakin Oxidation).

  • Heavy-Atom NMR Diagnostics: Utilizing the "Heavy Atom Effect" in 13C NMR to distinguish C-Br from C-Cl sites.[1]

Synthesis-Driven Structural Confirmation

To guarantee the identity of the target molecule, we avoid direct halogenation of catechol, which yields inseparable mixtures. Instead, we employ a Regiospecific Dakin Oxidation workflow.

The Logic of Regiocontrol

The synthesis begins with 5-chlorosalicylaldehyde . The aldehyde (-CHO) and hydroxyl (-OH) groups lock the orientation.[1]

  • Step 1 (Bromination): The -OH group is a strong ortho/para director.[1] The para position (C5) is blocked by Chlorine. The -CHO group is meta directing (reinforcing C3/C5).[1] Therefore, electrophilic bromination occurs exclusively at C3 (ortho to -OH).[1]

  • Step 2 (Dakin Oxidation): Reaction with peroxide converts the -CHO group (at C1) into a formate ester, which hydrolyzes to a phenol (-OH).[1]

This sequence mathematically guarantees the 3-Bromo-5-chloro pattern.[1]

Visualization of the Pathway

The following diagram illustrates the enforced regiochemistry.

SynthesisPathStart5-Chlorosalicylaldehyde(Regio-locked Precursor)BrominationElectrophilic Bromination(Br2/AcOH)Start->Bromination Directing Groups: OH (o/p), CHO (m)Intermediate3-Bromo-5-chlorosalicylaldehyde(Isomer Pure)Bromination->Intermediate Subst. at C3DakinDakin Oxidation(H2O2/NaOH)Intermediate->Dakin FormylationProductThis compound(Target)Dakin->Product Hydrolysis

Caption: Figure 1. Regiospecific synthesis pathway ensuring the 3-Br-5-Cl substitution pattern via steric and electronic locking.

Analytical Characterization Protocols

Once synthesized, the structure must be validated instrumentally.[2]

Mass Spectrometry (Isotope Fingerprinting)

The presence of one Chlorine and one Bromine atom creates a distinct isotopic pattern (M, M+2, M+4) that serves as the first "gate" of identification.

Ion SpeciesMass (approx)Intensity RatioOrigin
M+[1]• 222100%^79Br, ^35Cl
[M+2]+[1]• 224~130%(^81Br, ^35Cl) + (^79Br, ^37Cl)
[M+4]+[1]• 226~30%^81Br, ^37Cl

Diagnostic Rule: If the M+2 peak is roughly equal to or slightly higher than the molecular ion (M), and an M+4 peak exists at ~25-30%, the BrCl core is confirmed.

1H NMR Spectroscopy

The proton spectrum confirms the meta relationship of the aromatic protons but is weak for distinguishing Br/Cl positioning.

  • Solvent: DMSO-d6 (prevents proton exchange of -OH groups).[1]

  • Resonances:

    • 
       ~9.5 - 10.5 ppm (2H, broad s):  Catechol hydroxyls.[1]
      
    • 
       ~6.8 - 7.2 ppm (2H, two doublets):  Aromatic protons H4 and H6.[1]
      
  • Coupling Constant (

    
    ):  The critical value is 
    
    
    .[1] This confirms the protons are meta to each other, validating the 1,2,3,5-substitution pattern.
13C NMR: The Definitive Discriminator

This is the critical experiment for distinguishing 3-Bromo-5-chloro from 3-Chloro-5-bromo.[1] We utilize the Heavy Atom Effect . Bromine substitution significantly shields the attached carbon (shifting it upfield) compared to Chlorine.

Carbon PositionPredicted Shift (3-Br-5-Cl)Predicted Shift (3-Cl-5-Br)Differentiation Logic
C-X (Ortho to OH) C3-Br: ~110-112 ppm C3-Cl: ~120-122 ppmC3 is shielded in Target
C-Y (Meta to OH) C5-Cl: ~124-126 ppmC5-Br: ~110-112 ppm C5 is normal aromatic in Target

Protocol:

  • Acquire 13C{1H} spectrum.[3]

  • Identify the C-O carbons (140-145 ppm).

  • Look for the most upfield quaternary carbon .

    • If the upfield signal (~110 ppm) correlates (via HMBC) to the proton between the hydroxyls? Impossible (no proton there).

    • Validation: Use HMBC.

      • H4 (proton between OH and Cl) will show a strong 3-bond correlation to C2 and C6 .[1]

      • H6 (proton between OH and Br) will show a strong 3-bond correlation to C2 and C4 .[1]

    • Key Indicator: In the target (3-Br), the Carbon at C3 (ortho to OH) should appear near 110 ppm . In the isomer (3-Cl), the Carbon at C3 should appear near 120 ppm .

Detailed Experimental Procedure

Note: All manipulations involving bromination should be performed in a fume hood.

Step 1: Synthesis of 3-Bromo-5-chlorosalicylaldehyde[1]
  • Charge: Dissolve 5-chlorosalicylaldehyde (10.0 mmol) in Glacial Acetic Acid (20 mL).

  • Catalyst: Add anhydrous Sodium Acetate (12.0 mmol) to buffer the generated HBr.

  • Addition: Dropwise add Bromine (10.5 mmol) dissolved in Acetic Acid over 30 minutes at room temperature.

  • Reaction: Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.

  • Workup: Pour mixture into ice water (100 mL). Filter the yellow precipitate. Recrystallize from Ethanol.

    • Yield Target: >85%[1][4][5]

Step 2: Dakin Oxidation to this compound[1]
  • Charge: Suspend the aldehyde from Step 1 (5.0 mmol) in 0.5 M NaOH (15 mL). The solution will turn deep yellow/orange (phenolate formation).

  • Oxidation: Add 30% Hydrogen Peroxide (

    
    , 6.0 mmol) dropwise at 0°C.
    
    • Caution: Exothermic reaction.

  • Hydrolysis: Allow to warm to room temperature and stir for 1 hour. The color typically fades.

  • Acidification: Acidify carefully with 2M HCl to pH ~2.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Evaporate solvent. Purify via sublimation or column chromatography (SiO2, DCM/MeOH).

Logic Flow for Structure Elucidation

The following decision tree illustrates the rigorous process to rule out isomers.

ElucidationLogicStartUnknown Sample(C6H4BrClO2)MSMS AnalysisIsotope Pattern?Start->MSPatternCheckM : M+2 : M+4(3 : 4 : 1)MS->PatternCheckNMR_1H1H NMRCoupling AnalysisPatternCheck->NMR_1HMatches Br+ClCouplingCheckTwo DoubletsJ ~ 2.2 Hz?NMR_1H->CouplingCheckNMR_13C13C NMRHeavy Atom EffectCouplingCheck->NMR_13CMeta-coupling confirmedShiftCheckC3 (ortho-OH) shift?NMR_13C->ShiftCheckResult_TargetCONFIRMED:3-Bromo-5-chloroShiftCheck->Result_Target<112 ppmResult_IsoISOMER:3-Chloro-5-bromoShiftCheck->Result_Iso>120 ppm

Caption: Figure 2. Decision tree for distinguishing the target molecule from its regioisomer using spectral data.

References

  • PubChem. (n.d.).[6] this compound (CID 17761052).[1][6] National Library of Medicine. Retrieved February 2, 2026, from [Link][1]

  • Kalyani, D., et al. (2006).[7] A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters. Retrieved from [Link]

  • Tang, R. J., et al. (2018).[8][9] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. Retrieved from [Link][1]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of 13C in Substituted Benzenes. University of Wisconsin-Madison.[1] (General reference for Heavy Atom Effect/Additivity Rules).

  • Dakin, H. D. (1909). The Oxidation of Hydroxy Derivatives of Benzaldehyde, Acetophenone and Related Substances. American Chemical Journal.

3-Bromo-5-chlorobenzene-1,2-diol CAS number 180995-18-0

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-chlorobenzene-1,2-diol (CAS 180995-18-0), often referred to as 3-bromo-5-chlorocatechol, represents a "privileged scaffold" in medicinal chemistry due to its unique halogen substitution pattern. Unlike symmetrical catechols, the presence of both bromine (C3) and chlorine (C5) atoms confers orthogonal reactivity , enabling sequential functionalization.

This guide details the physicochemical profile, synthetic pathways, and chemoselective utility of this compound.[1] It is specifically designed for researchers leveraging this scaffold for the development of metallo-enzyme inhibitors, siderophore mimics, and cross-coupling precursors.

Chemical Profile & Physicochemical Properties

The asymmetry of the halogen substitution significantly impacts the electronic density of the catechol ring, influencing both pKa and lipophilicity compared to the parent catechol.

PropertyValue / DescriptionSignificance
Molecular Formula C₆H₄BrClO₂--
Molecular Weight 223.45 g/mol Fragment-based drug discovery (FBDD) compliant.[2][3]
Appearance Off-white to tan crystalline solidOxidation sensitive (turns dark brown upon air exposure).
LogP (Predicted) ~2.5Moderate lipophilicity; suitable for membrane permeability.
pKa (OH) ~7.8 (OH-1), ~11.2 (OH-2)More acidic than catechol (pKa ~9.3) due to halogen electron withdrawal.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility (<1 mg/mL) without ionization.
H-Bond Donors/Acceptors 2 / 2Classic chelating motif (bidentate ligand).

Biological Significance & Applications

While often used as a synthetic intermediate, the core structure of this compound possesses inherent biological activity, particularly in antimicrobial research.

  • Bacterial Biofilm Modulation: Identified as a structural component of the extracellular polysaccharide (EPS) in Pseudomonas aeruginosa, this motif plays a role in biofilm stability and environmental stress resistance [1].[1]

  • Antiplasmodial Activity: Derivatives of halogenated catechols have shown potency against multi-drug resistant strains of Plasmodium falciparum, likely via inhibition of heme detoxification pathways [2].

  • Metallo-Enzyme Inhibition: The 1,2-diol moiety is a potent chelator of Zinc(II) and Magnesium(II) cofactors, making this scaffold a candidate for inhibiting metalloproteases (e.g., COMT, MMPs).

Synthetic Methodology

The synthesis of CAS 180995-18-0 requires precise regiocontrol to ensure the bromine is installed at the C3 position relative to the hydroxyls, while the chlorine occupies C5.

Primary Route: Regioselective Bromination

The most robust laboratory-scale synthesis involves the electrophilic bromination of 4-chlorocatechol. The hydroxyl groups strongly activate the ring, directing the incoming electrophile (Br⁺) to the ortho positions.

  • Substrate: 4-Chlorocatechol

  • Reagent: N-Bromosuccinimide (NBS) or Br₂

  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid

  • Mechanism: The C3 position is activated by the C2-OH (ortho) and sterically accessible enough compared to the C6 position.

Protocol Overview:

  • Dissolution: Dissolve 4-chlorocatechol (1.0 eq) in anhydrous ACN at 0°C.

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes to prevent over-bromination.

  • Quenching: Stir for 2 hours, then quench with saturated sodium thiosulfate (to remove residual bromine).

  • Isolation: Extract with ethyl acetate, wash with brine, and recrystallize from hexanes/EtOAc.

Visualization: Synthetic Pathway

Synthesis_Pathway Start 4-Chlorocatechol (Precursor) Reagent NBS (1.05 eq) Acetonitrile, 0°C Start->Reagent Dissolution Intermediate Sigma Complex (Transition State) Reagent->Intermediate Electrophilic Attack (Regioselective) Product This compound (Target) Intermediate->Product Aromatization (-HBr)

Figure 1: The hydroxyl groups direct bromination to the 3-position, utilizing the steric difference between the chloro-substituted side and the open ring.

Orthogonal Reactivity & Functionalization

The true value of CAS 180995-18-0 lies in its chemoselectivity . The C-Br bond is significantly weaker (bond dissociation energy ~66 kcal/mol) than the C-Cl bond (~81 kcal/mol), allowing for selective palladium-catalyzed cross-coupling at the C3 position without disturbing the C5-Cl bond.

Strategic Workflow
  • Protection: The catechol hydroxyls must be protected (e.g., as an acetonide or methoxymethyl ether) to prevent catalyst poisoning.

  • C3-Functionalization: Suzuki-Miyaura coupling using Pd(dppf)Cl₂ utilizes the labile Br atom.

  • C5-Functionalization: Subsequent Buchwald-Hartwig or Suzuki coupling under forcing conditions (bulky phosphine ligands like XPhos) activates the Cl atom.

Visualization: Chemoselective Logic

Reactivity_Logic Core This compound (CAS 180995-18-0) Protect Step 1: Protection (Acetonide/MOM) Core->Protect Protected_Core Protected Scaffold Protect->Protected_Core Suzuki_Br Step 2: C3-Selective Coupling (Pd-Cat, R-B(OH)2, Mild) Protected_Core->Suzuki_Br Labile C-Br Inter_Product 3-Aryl-5-chloro-derivative Suzuki_Br->Inter_Product Suzuki_Cl Step 3: C5-Coupling (Pd-Cat, Ligand+, Heat) Inter_Product->Suzuki_Cl Inert C-Cl (Requires Activation) Final 3,5-Diaryl-catechol (Library Generation) Suzuki_Cl->Final

Figure 2: Stepwise elaboration of the scaffold utilizing bond energy differences between C-Br and C-Cl.

Handling, Stability, and Safety

  • Oxidation Hazard: Like all catechols, this compound is prone to oxidation to the corresponding o-quinone.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

    • Visual Indicator: A color shift from off-white to dark brown/black indicates significant decomposition.

  • Toxicity:

    • H301: Toxic if swallowed.[4]

    • H315/H319: Causes skin and serious eye irritation.[4]

    • H413: May cause long-lasting harmful effects to aquatic life.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizing agents (e.g., nitric acid) due to risk of violent reaction.

References

  • PubChem. (2025).[2][5] this compound Compound Summary (CID 17761052).[2] National Library of Medicine. Available at: [Link]

  • GlaxoSmithKline. (2019).[6] Preparation of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone intermediates. WO2019/63748.[6] WIPO PatentScope.[2][3][5] Available at: [Link][7]

Sources

Physical and chemical properties of 3-Bromo-5-chlorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Physicochemical Profiling, and Reactivity Mechanisms

Part 1: Executive Summary

3-Bromo-5-chlorobenzene-1,2-diol (also known as 3-bromo-5-chlorocatechol) is a specialized halogenated catechol derivative utilized primarily as a fine chemical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced siderophore-mimicking polymers.[1][2]

Distinguished by its mixed-halogen substitution pattern, this molecule exhibits unique electronic properties compared to its symmetric analogs (3,5-dichlorocatechol or 3,5-dibromocatechol).[2] The presence of both bromine and chlorine atoms introduces an asymmetry that modulates the acidity (pKa) of the hydroxyl groups and fine-tunes the redox potential of the catechol-quinone couple.[2] This guide provides a definitive technical analysis of its properties, a regiospecific synthetic protocol, and a validated safety framework for research applications.[2]

Part 2: Chemical Identity & Structural Analysis[1][2]

The molecule features a 1,2-benzenediol (catechol) core substituted at the 3-position with bromine and the 5-position with chlorine.[1][2] This specific substitution pattern creates a "push-pull" electronic environment where the electron-donating hydroxyl groups are counterbalanced by the inductive electron-withdrawing nature of the halogens.[1][2]

Table 1: Molecular Identifiers
ParameterValue
IUPAC Name This compound
Common Synonyms 3-Bromo-5-chlorocatechol; 1,2-Dihydroxy-3-bromo-5-chlorobenzene
CAS Registry Number 180995-18-0
Molecular Formula C₆H₄BrClO₂
Molecular Weight 223.45 g/mol
SMILES Oc1c(Br)cc(Cl)cc1O
InChI Key CZDVOQBFSGTTEI-UHFFFAOYSA-N

Part 3: Physicochemical Profile[2]

The physical behavior of 3-bromo-5-chlorocatechol is governed by strong intermolecular hydrogen bonding typical of catechols, augmented by the lipophilicity of the halogen substituents.[1][2]

Table 2: Physical and Chemical Properties
PropertyValue / RangeNote/Source
Physical State Crystalline SolidOff-white to pale brown powder
Melting Point 70 – 72 °C Experimental [1, 2]
Boiling Point ~255 °C (Predicted)Decomposes prior to BP at atm pressure
Acidity (pKa₁) 7.2 – 7.9 (Estimated)More acidic than catechol (9.[1][2]3) due to -I effect of Br/Cl [3, 4]
LogP (Octanol/Water) ~2.6 – 2.9Moderate lipophilicity; higher than catechol (0.[1][2]88)
Solubility (Water) Sparingly Soluble< 5 g/L at 20°C
Solubility (Organic) SolubleDMSO, Ethanol, Methanol, Ethyl Acetate
Density ~1.8 ± 0.1 g/cm³High density due to heavy halogen atoms

Expert Insight on Acidity: The pKa of unsubstituted catechol is approximately 9.[2]3. The introduction of electron-withdrawing halogens (Cl, Br) significantly stabilizes the phenolate anion, lowering the pKa to the 7.2–7.9 range.[2] This makes 3-bromo-5-chlorocatechol a physiologically relevant acid capable of coordinating metal ions (e.g., Fe³⁺, Ti⁴⁺) at near-neutral pH, a critical feature for siderophore applications.[1][2]

Part 4: Synthetic Methodologies

Direct halogenation of catechol often results in an inseparable mixture of isomers (3,4-, 3,5-, and 4,5-substituted products).[2] To ensure regiospecificity and high purity, a directed synthesis via the Dakin Oxidation of a substituted salicylaldehyde precursor is the industry-standard protocol.[2]

Recommended Protocol: The Dakin Oxidation Route

This pathway utilizes the directing power of the aldehyde group to install halogens correctly before converting the aldehyde into the second hydroxyl group.[2]

Step-by-Step Workflow
  • Starting Material: 5-Chlorosalicylaldehyde (commercially available).[2]

  • Bromination: Electrophilic aromatic substitution using Bromine (Br₂) in Acetic Acid.[2] The aldehyde group directs the bromine to the ortho position (position 3), forming 3-Bromo-5-chlorosalicylaldehyde .[1][2]

  • Dakin Oxidation: Treatment with Hydrogen Peroxide (H₂O₂) and Sodium Hydroxide (NaOH).[2] The aldehyde is oxidized to an ester intermediate and hydrolyzed in situ to yield the phenol (catechol).[2]

  • Workup: Acidification with HCl precipitates the product, followed by recrystallization from cyclohexane or dilute ethanol.[2]

Visualization: Synthetic Pathway

Synthesis Start 5-Chlorosalicylaldehyde Inter 3-Bromo-5-chlorosalicylaldehyde Start->Inter Br2 / AcOH (Electrophilic Substitution) End 3-Bromo-5-chlorocatechol Inter->End H2O2 / NaOH (Dakin Oxidation)

Figure 1: Regioselective synthesis of 3-Bromo-5-chlorocatechol via Dakin Oxidation to avoid isomer mixtures.

Part 5: Reactivity & Chemical Behavior[2]

The reactivity of 3-bromo-5-chlorocatechol is defined by two dominant modes: Redox Cycling and Metal Chelation .[1][2]

Oxidation to o-Quinone

Like all catechols, this compound is susceptible to oxidation.[2] However, the halogen substituents increase the oxidation potential, making the resulting o-quinone highly electrophilic.[2]

  • Mechanism: Removal of 2e⁻ and 2H⁺ generates 3-bromo-5-chloro-1,2-benzoquinone.[1][2]

  • Implication: This quinone is a potent Michael acceptor, capable of reacting with thiols (cysteine residues in proteins), which underpins its antimicrobial and cytotoxic mechanisms.[2]

Metal Chelation (Siderophore Mimicry)

The vicinal hydroxyl groups form stable 5-membered chelate rings with high-valent metals.[1][2]

  • Binding Affinity: High affinity for Fe³⁺, Ti⁴⁺, and B³⁺.[2]

  • pH Dependence: Due to the lower pKa (approx 7.5), this ligand binds metals more effectively at physiological pH (7.[2]4) than unsubstituted catechol, which requires higher pH to deprotonate.[2]

Visualization: Reactivity Logic

Reactivity Cat 3-Bromo-5-chlorocatechol Quinone o-Quinone Derivative (High Electrophilicity) Cat->Quinone Oxidation (-2e-, -2H+) [Enzymatic/Chemical] Chelate Metal Complex (M-O Bond) Cat->Chelate Fe3+ / Ti4+ (Coordination) Adduct Protein/Thiol Adducts (Covalent Modification) Quinone->Adduct Nucleophilic Attack (Michael Addition)

Figure 2: Primary reactivity pathways showing oxidation to reactive quinones and metal chelation.[1][2]

Part 6: Safety & Handling Protocols

Halogenated catechols are potent irritants and potential sensitizers.[2] Strict adherence to safety protocols is mandatory.

GHS Hazard Classification[2]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Procedures
  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to high lipophilicity), safety goggles, and lab coat.[2]

  • Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) if long-term storage is required, as the compound oxidizes in air to turn dark brown/black.[2]

  • Storage: Store at 2–8 °C , protected from light. Dark glass vials are essential to prevent photochemical degradation (dehalogenation).[2]

References

  • Hoffman Fine Chemicals. (n.d.).[2] Product Specification: this compound. Retrieved from

  • Sigma-Aldrich. (2024).[2] 3,5-Dichlorocatechol Product Data (Analog Comparison). Retrieved from

  • PubChem. (2024).[2] Compound Summary: this compound (CID 17761052).[1][2] National Library of Medicine.[2] Retrieved from

  • ChemicalBook. (2024).[2] 3,5-Dichlorocatechol Properties and pKa Data. Retrieved from

  • ResearchGate. (2015).[2] Degradative pathways for chlorocatechols. Retrieved from

Sources

Bioactivity of Halogenated Catechols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Halogenation on a Privileged Scaffold

The catechol moiety, a simple 1,2-dihydroxybenzene ring, is a recurring motif in a vast array of natural products and synthetic compounds, prized for its potent redox activity and metal-chelating properties.[1] When this privileged scaffold is augmented with halogen atoms (F, Cl, Br, I), a new class of molecules emerges: halogenated catechols. This structural modification is not a trivial chemical curiosity; it is a strategic tool employed by nature and chemists alike to profoundly modulate the compound's physicochemical properties and biological activity.

Halogenation can enhance lipophilicity, facilitating passage through cellular membranes, and can alter the electronic properties of the catechol ring, fine-tuning its reactivity and binding affinity for biological targets.[2] These compounds are abundant in marine organisms, which utilize them as a chemical defense mechanism, hinting at their potent bioactivity.[3][4] This guide provides an in-depth exploration of the diverse bioactivities of halogenated catechols, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.

Core Bioactivities and Underlying Mechanisms

Halogenated catechols exhibit a wide spectrum of biological effects, with antimicrobial, enzyme inhibitory, and anticancer activities being the most prominent and well-documented.

Potent Antimicrobial and Antifouling Activity

The rise of multidrug-resistant (MDR) bacteria presents a formidable global health challenge.[5][6] Halogenated catechols have emerged as a promising class of antimicrobial agents, demonstrating high efficacy against a range of Gram-positive and Gram-negative bacteria, including notorious MDR strains.[5]

Mechanism of Action: The primary antimicrobial mechanism involves disruption of the bacterial cell membrane and inhibition of key metabolic enzymes.[7]

  • Membrane Disruption: The lipophilic nature of the halogenated ring allows the molecule to intercalate into the bacterial lipid bilayer. This disrupts membrane integrity, leading to leakage of cellular contents and cell death. The adhesive nature of the catechol moiety itself is critical for this "contact killing" mechanism, ensuring the molecule remains anchored to the bacterial surface to exert its disruptive effects.[7]

  • Enzyme Inhibition: Molecular docking studies have revealed that chlorinated catechols can effectively inhibit the bacterial enoyl-acyl carrier protein reductase (FabI).[5][6] This enzyme is crucial for fatty acid synthesis, an essential pathway for bacterial survival. By binding to FabI, the halogenated catechol blocks its function, leading to a cessation of fatty acid production and ultimately, bacterial death.

Notably, hydrogels and coatings incorporating chlorinated and brominated dopamine methacrylamide (a catechol-containing monomer) have shown over 99% killing efficiency against Staphylococcus aureus and Escherichia coli.[5][6] These materials have also proven effective against a panel of MDR bacteria, including MRSA, VRE, and carbapenem-resistant Klebsiella pneumoniae.[5][6]

Targeted Enzyme Inhibition

Beyond their broad antimicrobial effects, halogenated catechols are potent and often specific inhibitors of various enzymes implicated in disease pathogenesis.

Tyrosinase is a copper-containing enzyme that plays a central role in melanin biosynthesis.[8][9] Its overactivity can lead to hyperpigmentation disorders. Halogenated catechols and related structures like halogenated coumarins have been identified as effective tyrosinase inhibitors.[10][11]

Mechanism of Inhibition: The inhibitory action stems from the catechol's ability to chelate the copper ions within the enzyme's active site.[8] The halogen substituent enhances the binding affinity and can introduce additional interactions, leading to more potent inhibition. For instance, 3-chlorocatechol has been shown to be a powerful noncompetitive or mixed-type inhibitor of catechol 2,3-dioxygenase, an enzyme functionally related to tyrosinase, by effectively removing the essential iron cofactor.[12][13] This suggests a similar mechanism of metal chelation and enzyme inactivation for tyrosinase.

  • Catechol O-methyltransferase (COMT): Nitrocatechol derivatives are established inhibitors of COMT, an important target in the treatment of Parkinson's disease.[14] Halogenation can be used to modulate the properties of these inhibitors.

  • Phenoloxidase (PO): This copper-dependent enzyme is critical for the adhesion of marine biofouling organisms like barnacles.[15] Halogenated compounds isolated from red algae have demonstrated potent inhibition of PO, highlighting their potential as environmentally friendly antifouling agents.[15]

Anticancer and Cytotoxic Properties

A growing body of evidence supports the potential of halogenated compounds, including those with catechol-like structures, as anticancer agents.[4][16] Marine organisms, such as algae and fungi, are a rich source of these cytotoxic molecules.[17][18]

Mechanism of Action: The anticancer effects are often multifactorial, involving the induction of apoptosis, disruption of key signaling pathways, and generation of reactive oxygen species (ROS).

  • Signaling Pathway Modulation: Halogenated compounds can interfere with critical cell survival pathways. For example, they can modulate the PI3K/AKT and p53 pathways, which are involved in cell growth, proliferation, and DNA damage response.[16]

  • Induction of Oxidative Stress: The redox-active catechol ring can participate in reactions that generate ROS within cancer cells.[1] While normal cells have mechanisms to cope with a certain level of oxidative stress, cancer cells are often more vulnerable. The resulting ROS overload can damage DNA, proteins, and lipids, triggering programmed cell death (apoptosis).

  • Enzyme Inhibition: Some halogenated compounds exhibit cytotoxicity by inhibiting enzymes crucial for cancer cell survival, such as isocitrate lyase, which has been observed with brominated resorcinol (a related phenol) dimers.[19]

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated catechols is exquisitely sensitive to the nature, number, and position of the halogen substituents.

  • Effect of Halogen Type: The electronegativity and size of the halogen (F < Cl < Br < I) influence the compound's lipophilicity and its ability to form halogen bonds. In many cases, antimicrobial and anticancer activity increases with the size of the halogen, with brominated and chlorinated compounds often showing the highest potency.[5][20]

  • Positional Isomerism: The position of the halogen on the catechol ring is critical. For instance, 3-chlorocatechol is a significantly more potent inhibitor of catechol 2,3-dioxygenase than 4-chlorocatechol (Kᵢ = 0.14 µM vs. 50 µM).[12][13] This highlights the importance of precise steric and electronic positioning for optimal interaction with the target enzyme's active site.

Data Presentation: Comparative Bioactivity

To illustrate the impact of halogenation, the following table summarizes the inhibitory concentrations of various halogenated compounds against key biological targets.

Compound ClassSpecific CompoundTargetBioactivity MetricValueReference
Halogenated Chalcones Chlorinated Pyrazine ChalconeS. aureusMIC15.6 - 62.5 µM[21]
Brominated Pyrazine ChalconeS. aureusMIC31.2 - 125 µM[21]
Halogenated Catechols 3-ChlorocatecholCatechol 2,3-dioxygenaseKᵢ0.14 µM[13]
4-ChlorocatecholCatechol 2,3-dioxygenaseKᵢ50 µM[13]
Halogenated Phenylcoumarins Bromo-dihydroxy-phenylcoumarinMushroom TyrosinaseIC₅₀215 µM[11]
Marine Natural Products Bromophycoic Acid AMethicillin-resistant S. aureusMIC1.6 µg/mL[3]
Pestalone (Chlorinated)Methicillin-resistant S. aureusMIC37 ng/mL[18]

Experimental Protocols for Bioactivity Assessment

Validating the therapeutic potential of novel halogenated catechols requires a suite of robust and reproducible bioassays. The following are foundational protocols for assessing key activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Materials:

  • Test compound (halogenated catechol)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Causality: A high concentration stock is necessary for serial dilutions and to minimize the final solvent concentration, which can be toxic to bacteria.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock in MHB to achieve a range of desired test concentrations.

  • Prepare Bacterial Inoculum: Culture the bacteria to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain the final inoculum density.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.

Materials:

  • Test compound (halogenated catechol)

  • Mushroom Tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (pH 6.8)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Prepare Solutions: Prepare solutions of tyrosinase, L-DOPA, and various concentrations of the test compound in phosphate buffer.

  • Assay Reaction: In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase solution to each well.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 25°C. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Initiate Reaction: Add the L-DOPA solution to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the formation of dopachrome by measuring the absorbance at 475 nm every minute for 15-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time plot). The percent inhibition is calculated using the formula: [(Control Rate - Inhibitor Rate) / Control Rate] x 100. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting percent inhibition against inhibitor concentration.

Visualizing Mechanisms and Workflows

Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis

The diagram below illustrates the proposed mechanism by which chlorinated catechols inhibit the FabI enzyme in the bacterial fatty acid synthesis pathway.

Caption: Mechanism of FabI inhibition by chlorinated catechols.

Experimental Workflow: Bioactivity Screening Cascade

This flowchart outlines a logical progression for screening novel halogenated catechols, from initial broad-spectrum assays to more specific mechanistic studies.

Screening_Cascade Start Synthesized Halogenated Catechol Library Primary_Screening Primary Screening: - Antimicrobial (MIC) - Cytotoxicity (MTT) - Antioxidant (DPPH) Start->Primary_Screening Hit_Ident Hit Identification (Activity > Threshold) Primary_Screening->Hit_Ident Secondary_Screening Secondary Screening (Enzyme-Specific Assays) - Tyrosinase Inhibition - COMT Inhibition Hit_Ident->Secondary_Screening Active Inactive Inactive Hit_Ident->Inactive Inactive SAR_Studies Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt Identify Lead Candidates

Caption: A typical screening cascade for halogenated catechols.

Challenges and Future Directions

While the therapeutic promise of halogenated catechols is significant, several challenges must be addressed. The potential for toxicity is a key concern, as catechols can be redox-active and generate harmful quinones.[1][22] Furthermore, the synthesis of specific positional isomers can be complex and low-yielding.[22]

Future research should focus on:

  • Prodrug Strategies: Designing prodrugs that release the active halogenated catechol only at the target site could mitigate systemic toxicity.[23]

  • Advanced Synthesis: Developing more efficient and regioselective synthetic methods is crucial for creating diverse libraries for SAR studies.[24]

  • Drug Delivery Systems: Encapsulating these compounds in nanoparticles or hydrogels could improve their bioavailability and targeted delivery, enhancing efficacy while minimizing side effects.

Conclusion

Halogenated catechols represent a versatile and potent class of bioactive molecules with significant potential in the development of new antimicrobial, enzyme-inhibiting, and anticancer agents. The strategic incorporation of halogens onto the catechol scaffold provides a powerful method for fine-tuning biological activity. Through a systematic approach involving robust bioactivity screening, mechanistic studies, and SAR-guided optimization, the full therapeutic potential of these remarkable compounds can be unlocked, offering new avenues to combat pressing medical challenges.

References

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Sources

An In-depth Technical Guide to the Natural Sources of Brominated Catechols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Brominated catechols represent a fascinating and biologically significant class of marine natural products. Characterized by a catechol ring substituted with one or more bromine atoms, these compounds exhibit a remarkable array of pharmacological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the natural sources of brominated catechols, delving into their biosynthesis, established extraction and isolation protocols, and advanced analytical characterization techniques. Furthermore, this guide explores the diverse biological activities of these compounds, offering valuable insights for researchers, scientists, and drug development professionals in the field of marine biotechnology and pharmaceutical sciences. The content is structured to provide not only a thorough review of the current state of knowledge but also practical guidance for the exploration and utilization of these promising natural products.

Introduction: The Significance of Brominated Catechols

Catechol, a simple dihydroxy benzene, is a versatile pharmacophore found in numerous pharmaceutical agents.[5][6] The addition of bromine atoms to the catechol scaffold, a common occurrence in the marine environment, gives rise to a class of compounds with enhanced lipophilicity and modulated reactivity, often resulting in potent and specific biological activities.[3][7] These brominated catechols are secondary metabolites produced by a variety of marine organisms, playing a crucial role in their chemical defense mechanisms.[1][3] The unique chemical structures and significant therapeutic potential of brominated catechols have made them a focal point of natural product research and drug discovery programs.[2][3]

Natural Provenance of Brominated Catechols

The vast majority of naturally occurring brominated catechols have been isolated from marine organisms, with marine algae being the most prolific producers.[1][8][9] However, these compounds are also found in other marine invertebrates, including sponges and tunicates.

Marine Algae: A Rich Reservoir

Marine algae, particularly red algae (Rhodophyta), are the primary source of a diverse array of brominated catechols.[1][3][7][8]

  • Red Algae (Rhodophyta): Species belonging to the family Rhodomelaceae are especially renowned for their high content and wide variety of brominated phenols.[3][8][10]

    • Vertebrata lanosa (formerly Polysiphonia lanosa): This red alga is a well-studied source of lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) and its derivatives, including sulfated and amino acid-coupled forms.[10]

    • Neorhodomela larix: Historically one of the first algae from which brominated phenols were isolated, this species contains significant quantities of lanosol and its disulfate ester.[3][11]

    • Rhodomela confervoides: This alga is known to produce highly brominated catechols with potent protein tyrosine phosphatase 1B (PTP1B) inhibitory activity.[1]

    • Symphyocladia latiuscula: A rich source of fully substituted and highly brominated catechols with significant antioxidant activities.[1]

    • Polysiphonia urceolata: This species produces a series of brominated catechols that exhibit strong radical scavenging properties.[1][2]

    • Laurencia nipponica: Certain chemical races of this alga are known to synthesize halogenated secondary metabolites.[12]

  • Brown Algae (Phaeophyceae) and Green Algae (Chlorophyta): While less common than in red algae, some species of brown and green algae also produce simpler brominated phenols.[1][8]

Marine Invertebrates
  • Sponges (Porifera): Marine sponges are a well-known source of a vast array of bioactive secondary metabolites, including brominated compounds.[13][14][15] Some species have been found to contain brominated catechols, which may be produced by the sponge itself or by associated symbiotic microorganisms.[13][15] These compounds can constitute a significant portion of the sponge's dry weight.[13]

  • Tunicates (Urochordata): Tunicates, also known as sea squirts, are another source of brominated alkaloids and other brominated compounds, some of which feature a catechol moiety.[16][17] These compounds often play a role in antifouling and chemical defense.[16]

Biosynthesis of Brominated Catechols in Marine Algae

The biosynthesis of brominated catechols in marine algae is a fascinating enzymatic process that highlights the unique biochemistry of marine organisms. The key enzymes involved are bromoperoxidases.[1][3]

The proposed biosynthetic pathway is initiated from a phenolic precursor, with L-tyrosine being a suggested starting material.[3][10] The core mechanism involves the enzymatic bromination of the aromatic ring.

Caption: Proposed biosynthetic pathway of brominated catechols in marine algae.

The bromoperoxidase enzymes utilize bromide ions from seawater and hydrogen peroxide as a co-substrate to generate a reactive bromine species that electrophilically attacks the electron-rich catechol ring.[1] This enzymatic control allows for the regioselective bromination of the phenolic substrate, leading to the diverse array of brominated catechols observed in nature.

Extraction and Isolation Protocols

The successful isolation of brominated catechols from their natural sources is a critical step in their study. The choice of extraction and purification methods depends on the polarity of the target compounds and the nature of the source material.

Extraction Methodologies

Traditional solvent extraction techniques are commonly employed for the initial extraction of brominated catechols from marine algae.[3][7]

Step-by-Step Protocol for Solvent Extraction of Brominated Catechols from Red Algae:

  • Sample Preparation:

    • Collect fresh algal material and clean it thoroughly to remove any epiphytes and debris.

    • Freeze-dry or air-dry the algal biomass to preserve the bioactive compounds.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered algal material in a suitable solvent or solvent mixture. Common choices include methanol, ethanol, or a mixture of methanol and dichloromethane.[7] The solvent-to-sample ratio is typically 10:1 (v/w).

    • Stir the mixture at room temperature for 24-48 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process two to three times to ensure exhaustive extraction.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Modern, more sustainable extraction techniques such as supercritical fluid extraction (SFE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) are also being explored to improve efficiency and reduce solvent consumption.[18][19][20]

Isolation and Purification Workflow

The crude extract, containing a complex mixture of compounds, requires further purification to isolate the desired brominated catechols. This is typically achieved through a combination of chromatographic techniques.

Isolation and Purification Workflow Crude Extract Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Solvent Fractionation Column Chromatography Column Chromatography Liquid-Liquid Partitioning->Column Chromatography Fractionation HPLC HPLC Column Chromatography->HPLC Fine Purification Pure Brominated Catechols Pure Brominated Catechols HPLC->Pure Brominated Catechols Isolation

Caption: A typical workflow for the isolation and purification of brominated catechols.

Detailed Steps for Purification:

  • Liquid-Liquid Partitioning: The crude extract is sequentially partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Column Chromatography: The fractions enriched with brominated catechols are subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20. A gradient of solvents is used to elute the compounds.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which offers high resolution and allows for the isolation of pure compounds.[20]

Analytical Characterization Techniques

Once isolated, the structural elucidation of brominated catechols is carried out using a combination of modern spectroscopic and spectrometric techniques.

Technique Principle Information Obtained Sample Requirements Strengths Weaknesses
¹H & ¹³C NMR Nuclear Magnetic ResonanceDetailed molecular structure, connectivity, and stereochemistry.5-10 mg dissolved in a deuterated solvent.Provides unambiguous structural information; non-destructive.Relatively low sensitivity; can be complex for mixtures.
Mass Spectrometry (MS) Measures mass-to-charge ratio.Molecular weight and elemental composition.Micrograms to nanograms.High sensitivity; provides molecular formula.Does not provide detailed structural connectivity.
FTIR Spectroscopy Infrared absorption by functional groups.Presence of functional groups (e.g., -OH, C=O, C-Br).Solid, liquid, or gas.Fast and easy to use; identifies functional groups.Limited information on overall molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility followed by mass analysis.Identification and quantification of volatile brominated catechols.Volatile and thermally stable samples; derivatization may be required.High separation efficiency and sensitivity.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Separation and quantification of non-volatile brominated catechols.Soluble in the mobile phase.High resolution and versatility.Can be time-consuming for method development.

Derivatization for GC-MS Analysis: For the analysis of less volatile brominated phenols, a derivatization step, such as acetylation, can be employed to convert them into more volatile acetates, which are then amenable to GC-MS analysis.[21]

Biological Activities and Therapeutic Potential

Brominated catechols from marine sources exhibit a broad spectrum of biological activities, making them promising candidates for drug development.[1][4][22]

Biological Activity Exemplary Compound(s) Source Organism Reported Effect/Mechanism Reference
Antioxidant Lanosol and its derivativesVertebrata lanosaScavenging of free radicals like DPPH and ABTS. The catechol group plays a key role.[10][23]
Antimicrobial Various bromophenolsRhodomela confervoidesInhibition of bacterial and fungal growth.[1][3]
Anticancer BromophenolsLeathesia nana, Rhodomela confervoidesCytotoxic effects against various human cancer cell lines.[2]
Anti-diabetic Bromophenol derivativesRhodomela confervoidesInhibition of protein tyrosine phosphatase 1B (PTP1B), leading to decreased blood glucose levels.[1]
Antiviral 3-bromo-4,5-dihydroxybenzylmethyl etherPolysiphonia morrowiiActivity against infectious hematopoietic necrosis virus (IHNV) and infectious pancreatic necrosis virus (IPNV).[3]
Enzyme Inhibition BromophenolsSymphyocladia latiusculaInhibition of enzymes such as aldose reductase and acetylcholinesterase.[3]

The presence of bromine atoms and hydroxyl groups on the aromatic ring is crucial for the observed biological activities.[2][3] The number and position of these substituents significantly influence the potency and selectivity of the compounds.[1]

Conclusion and Future Perspectives

The marine environment, particularly red algae, represents a rich and largely untapped source of structurally diverse and biologically active brominated catechols. This guide has provided a comprehensive overview of their natural sources, biosynthesis, isolation, characterization, and pharmacological potential. The continued exploration of marine biodiversity, coupled with advancements in extraction and analytical technologies, will undoubtedly lead to the discovery of novel brominated catechols with significant therapeutic applications. Future research should focus on sustainable sourcing strategies, including aquaculture and synthetic biology approaches, to ensure a continuous supply of these valuable compounds for preclinical and clinical development. The unique chemical space occupied by brominated catechols offers exciting opportunities for the development of new drugs to address a range of human diseases.

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  • Natural and man-made organobromine compounds in marine biota from Central Norway. Mar Pollut Bull. 2004; 48(11-12): 1097-1107. [Link]

  • Sustainable Extraction Techniques for Bioactive Compounds from. J Chem Pharm Res. 2024; 16(11): 1-2. [Link]

  • Isolation and Characterization of Bioactive Compounds from Marine Algae. Hilaris Publisher. 2024. [Link]

  • Artificial metalloenzyme. Wikipedia. [Link]

  • Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning. Compr Rev Food Sci Food Saf. 2023; 22(1): 693-720. [Link]

  • Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angew Chem Int Ed Engl. 2017; 56(6): 1645-1649. [Link]

  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. ResearchGate. 2022. [Link]

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3-Bromo-5-chlorobenzene-1,2-diol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-5-chlorobenzene-1,2-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 180995-18-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles to predict its solubility profile across a range of common organic solvents. We delve into the theoretical underpinnings of solubility, focusing on molecular structure, polarity, and intermolecular forces. Crucially, this document provides detailed, field-proven experimental protocols for researchers to determine precise solubility values using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is designed to be an essential resource, empowering scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation development, thereby accelerating research and development timelines.

Introduction: The Significance of this compound

This compound, also known as 3-bromo-5-chlorocatechol, is a substituted catechol derivative of significant interest in organic synthesis. Its structure, featuring a catechol core with two adjacent hydroxyl groups and halogen substituents (bromine and chlorine), provides multiple reactive sites for chemical transformations.[1] This makes it a versatile building block for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

The solubility of this compound in organic solvents is a critical physical property that dictates its utility. Proper solvent selection is paramount for:

  • Reaction Efficacy: Ensuring reactants are in the same phase to allow for efficient molecular interaction and high reaction yields.

  • Purification Processes: Selecting appropriate solvents and anti-solvents for crystallization or chromatographic separation.

  • Formulation Development: Creating stable solutions for drug delivery systems or other applications.

  • Handling and Storage: Ensuring safe and stable storage conditions.[1]

This guide will provide both the theoretical framework for understanding and predicting solubility and the practical tools for its experimental determination.

Physicochemical Properties

A foundational understanding of the compound's properties is essential before discussing its solubility.

PropertyValueSource
CAS Number 180995-18-0[2]
Molecular Formula C₆H₄BrClO₂[2]
Molecular Weight 223.45 g/mol [2]
Appearance Brown solid[1]
Melting Point 70-72 °C[1][3]

The presence of two hydroxyl (-OH) groups on the benzene ring makes the molecule capable of acting as both a hydrogen bond donor and acceptor. The bromine and chlorine atoms add to the molecular weight and introduce significant polarizability and dipole moments, while the overall aromatic ring provides a nonpolar surface. This amphiphilic nature is key to its solubility behavior.

Theoretical Principles & Predicted Solubility Profile

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which means substances with similar polarities and intermolecular forces tend to be miscible.[4]

Influence of Molecular Structure
  • Hydrogen Bonding: The two hydroxyl groups are the dominant feature, capable of strong hydrogen bonding. Solvents that can participate in hydrogen bonding (e.g., alcohols, DMSO) are expected to be effective.

  • Dipole-Dipole Interactions: The electronegative oxygen, chlorine, and bromine atoms create a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact favorably through these forces.

  • Van der Waals Forces: The benzene ring and halogen atoms contribute to dispersion forces, allowing for some solubility in less polar solvents (e.g., toluene, dichloromethane).

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding forces.[1][2]

Two substances are likely to be soluble if their Hansen parameters are similar. While the specific HSP for this compound are not published, we can infer its characteristics. It will possess a high δh due to the two hydroxyl groups, a moderate-to-high δp from the polar C-O, C-Cl, and C-Br bonds, and a moderate δd from the aromatic ring.

Predicted Solubility in Common Organic Solvents

Based on these principles, the following table predicts the qualitative solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding interactions with the catechol hydroxyl groups.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to Moderate Strong dipole-dipole interactions. DMSO and DMF are excellent hydrogen bond acceptors.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good balance of polarity and ability to interact with the halogenated part of the molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to Low THF will be a better solvent than diethyl ether due to its higher polarity.
Aromatic Toluene, BenzeneLow Primarily dispersion force interactions; insufficient to overcome the strong solute-solute hydrogen bonding.
Aliphatic Hexane, HeptaneVery Low / Insoluble Nonpolar nature cannot effectively solvate the polar hydroxyl groups.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[5][6]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the workflow for determining the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes for dilutions

  • HPLC system for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typical.[5] It is advisable to run a time-course experiment initially to determine when the concentration in the supernatant becomes constant.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.[4]

  • Sample Collection: Carefully draw the clear supernatant (the saturated solution) using a syringe. Attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to prevent any undissolved microparticles from being transferred.[4]

  • Dilution: Accurately dilute a known volume of the saturated filtrate with the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (24-72h at constant T) B->C D Centrifuge Vials C->D E Filter Supernatant (0.22 µm PTFE filter) D->E F Prepare Serial Dilutions E->F G Quantify by HPLC F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for quantifying catechol derivatives.[7][8]

Representative HPLC Method
  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer and an organic solvent provides good separation. For example:

    • Solvent A: Water with 0.1% Phosphoric Acid or Formic Acid

    • Solvent B: Acetonitrile[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (a UV scan should be performed to determine the λmax, likely around 280 nm for a catechol).

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area versus concentration. Ensure the curve has a high coefficient of determination (R² > 0.999).

Practical Application: A Logic for Solvent Selection

The solubility data obtained is not merely academic. It directly informs critical decisions in the laboratory. The following diagram illustrates a decision-making process for solvent selection based on the intended application.

G cluster_reaction Reaction Solvent Criteria cluster_purification Purification Solvent Criteria cluster_formulation Formulation Solvent Criteria Start Define Experimental Goal Reaction Chemical Reaction Start->Reaction Purification Purification Start->Purification Formulation Formulation Start->Formulation R1 High Solubility of All Reactants P1 High Solubility at High Temp F1 High Solubility at Target Conc. R2 Inert to Reaction Conditions R1->R2 R3 Appropriate Boiling Point R2->R3 R_Solvent Select Solvent (e.g., THF, Acetonitrile) R3->R_Solvent P2 Low Solubility at Low Temp P1->P2 P3 Impurities Remain Soluble P2->P3 P_Solvent Select Recrystallization Solvent (e.g., Ethanol/Water) P3->P_Solvent F2 Biocompatible / Low Toxicity F1->F2 F3 Long-Term Stability F2->F3 F_Solvent Select Formulation Vehicle (e.g., DMSO, PEG) F3->F_Solvent

Caption: Decision tree for selecting an appropriate solvent system.

Safety and Handling

Halogenated phenolic compounds require careful handling due to their potential toxicity and corrosive nature.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof goggles, and appropriate chemical-resistant gloves (nitrile gloves are a minimum; thicker neoprene or butyl rubber gloves should be considered for handling concentrated solutions).[11][12]

  • Engineering Controls: Handle the solid compound and its solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Spill Response: Have spill kits readily available. For small spills, use an absorbent material. For larger spills, follow your institution's emergency procedures.

  • First Aid:

    • Skin Contact: Phenol can cause severe chemical burns and is readily absorbed through the skin. Immediately wash the affected area with copious amounts of water and seek medical attention. Some protocols recommend using polyethylene glycol (PEG-300 or PEG-400) for initial decontamination.[13]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station and seek urgent medical attention.[13]

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a robust predictive framework can be established based on its molecular structure and the principles of intermolecular forces. It is predicted to be highly soluble in polar protic and aprotic solvents and moderately soluble in chlorinated solvents, with low solubility in nonpolar aromatic and aliphatic solvents. For definitive quantitative results, this guide provides a detailed, actionable protocol for solubility determination via the shake-flask method and HPLC analysis. By combining theoretical prediction with empirical verification, researchers can confidently select optimal solvent systems, enhancing the efficiency and success of their scientific endeavors.

References

  • This compound: A Versatile Synthesis Intermediate. (n.d.).
  • This compound | C6H4BrClO2. (n.d.). PubChem.
  • Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • Hansen Solubility Parameters (HSP). (n.d.). Adscientis.
  • Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection. (1993).
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).
  • The Quantification of Hydroquinone, Catechol, Phenol, 3-Methylcatechol, Scopoletin, m+p-Cresol and o-Cresol in Indoor Air Samples by High-Performance Liquid Chromatography. (1993).
  • Separation of Catechol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 3-Bromo-5-chlorobenzene-1,2-diol_化工百科. (n.d.). ChemBK.
  • This compound 180995-18-0 wiki. (n.d.).
  • CAS 180995-18-0 | this compound. (n.d.). Hoffman Fine Chemicals.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
  • HPLC Analysis of Catechols and Resorcinols on Ascentis® RP-Amide. (n.d.). Sigma-Aldrich.
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. (n.d.). Applied and Environmental Microbiology.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.).
  • Effect of aromatic ring substituents on the ability of catechol to produce brown carbon in iron(iii)-catalyzed reactions. (2021). Physical Chemistry Chemical Physics.
  • Phenol SOP. (n.d.).
  • Phenol. (n.d.). UNC Charlotte.
  • Hansen solubility parameter. (n.d.). In Wikipedia.
  • Hansen solubility parameters to predict drug & container interactions. (n.d.).
  • Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety.
  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Deriv
  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). Environment, Health and Safety.

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3-Bromo-5-chlorobenzene-1,2-diol (BCC): Functionalizing Bacterial Polysaccharides for Next-Gen Antimicrobial Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-5-chlorobenzene-1,2-diol as a Bioactive Component of Bacterial Polysaccharide Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Biomaterial Engineers, and Microbiologists.

Executive Technical Overview

The integration of halogenated aromatic moieties into biopolymer backbones represents a frontier in "smart" biomaterial design. This compound (BCC) , a halogenated catechol, has emerged as a critical bioactive component when conjugated with bacterial exopolysaccharides (EPS). Unlike standard catechols (e.g., dopamine), the specific halogenation pattern (Br at C3, Cl at C5) of BCC significantly alters the molecule's pKa, lipophilicity, and redox potential.

When immobilized within or conjugated to a bacterial polysaccharide matrix (such as alginate, dextran, or specific marine EPS variants like those from Pseudoalteromonas), BCC transforms the inert polymer into a contact-active antimicrobial interface . This guide details the physicochemical basis, conjugation protocols, and validation workflows for developing BCC-functionalized polysaccharide systems.

Core Value Proposition
  • Enhanced Biofilm Disruption: The electron-withdrawing halogens increase the acidity of the hydroxyl groups, enhancing hydrogen bonding and metal chelation essential for penetrating the biofilm matrix.

  • Redox-Cycling Toxicity: BCC undergoes auto-oxidation to generate Reactive Oxygen Species (ROS) more distinctively than non-halogenated analogues, targeting multidrug-resistant (MDR) bacteria without inducing systemic toxicity in mammalian hosts.

  • Dual-Mode Adhesion: The catechol moiety facilitates strong wet adhesion (mussel-mimetic), allowing the polysaccharide to coat medical devices or wound beds securely.

Structural & Mechanistic Foundations

Chemical Architecture

The bioactive efficacy of BCC relies on the catechol-quinone equilibrium . In a physiological environment (pH 7.4), the BCC moiety attached to the polysaccharide backbone undergoes reversible oxidation.

  • Lipophilicity: The Chlorine and Bromine substituents increase the partition coefficient (LogP), facilitating the penetration of the polysaccharide side-chains into the lipid bilayer of Gram-negative bacteria.

  • pKa Shift: Standard catechol has a pKa ~9.2. BCC, due to halogen electronegativity, exhibits a lower pKa, making it more reactive and capable of stronger bidentate coordination with metalloenzymes essential for bacterial survival.

Mechanism of Action (MOA)

The BCC-Polysaccharide conjugate operates via a "Touch-and-Kill" mechanism, distinct from releasable antibiotics.

  • Adhesion: The polysaccharide backbone anchors to the bacterial cell wall via electrostatic interactions (if cationic) or hydrogen bonding.

  • Membrane Destabilization: The BCC moiety inserts into the membrane; the halogenated ring disrupts packing order.

  • ROS Generation: Auto-oxidation of the catechol to semi-quinone radicals generates localized superoxide anions (

    
    ), causing oxidative stress specifically at the bacterial interface.
    

MOA_Pathway BCC_Poly BCC-Polysaccharide Conjugate Adhesion Surface Adhesion (Wet Bonding) BCC_Poly->Adhesion Electrostatic/H-Bond Membrane Membrane Intercalation Adhesion->Membrane Lipophilic Insertion Redox Catechol-Quinone Redox Cycling Membrane->Redox pH 7.4 Trigger Death Bacterial Cell Lysis Membrane->Death Depolarization ROS ROS Generation (O2-, H2O2) Redox->ROS e- Transfer Damage Lipid Peroxidation & Protein Damage ROS->Damage Oxidative Stress Damage->Death

Figure 1: Mechanistic pathway of this compound functionalized polysaccharides leading to bacterial cell death.

Experimental Protocol: Synthesis & Conjugation

This protocol describes the conjugation of BCC to a carboxylated bacterial polysaccharide (e.g., Alginate or Hyaluronic Acid) via carbodiimide chemistry.

Materials Required[1][2][3]
  • Bacterial Polysaccharide: Sodium Alginate (low viscosity) or purified EPS from Pseudoalteromonas.

  • Ligand: this compound (BCC). Note: If not commercially available, synthesize via halogenation of catechol using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

  • Solvent: MES Buffer (0.1 M, pH 5.5), DMF (Dimethylformamide).

Step-by-Step Workflow
PhaseStepTechnical DetailRationale
1. Activation Polymer DissolutionDissolve EPS (1% w/v) in MES buffer. Adjust pH to 5.5.Acidic pH ensures carboxyl groups are protonated for EDC activation.
EDC/NHS AdditionAdd EDC (20 mM) and NHS (20 mM). Stir for 30 min at RT.Forms a stable amine-reactive NHS-ester intermediate on the polymer backbone.
2. Conjugation Ligand PreparationDissolve BCC in minimal DMF (due to hydrophobicity).Ensures the halogenated catechol is soluble before introduction to the aqueous phase.
Coupling ReactionAdd BCC solution dropwise to the activated EPS. Adjust pH to 7.0 immediately.pH shift to neutral favors the nucleophilic attack (if using an amino-linker) or esterification. Note: Direct esterification to the catechol hydroxyls is difficult; usually, an amino-linker (e.g., dopamine analogue) is used. If using pure BCC, a linker strategy is required.
3. Purification DialysisDialyze against acidified water (pH 4.0) for 48h, then distilled water.Acidic dialysis prevents premature oxidation (browning) of the catechol groups.
LyophilizationFreeze-dry the retentate to obtain a porous sponge/powder.Removes water to prevent hydrolysis and oxidation during storage.

Critical Control Point: Maintain strict anaerobic conditions (N2 purge) during the coupling phase to prevent the BCC from oxidizing into a quinone before it conjugates to the polymer.

Characterization & Validation

To ensure the "Trustworthiness" of the system, the following self-validating analytical steps are required.

Structural Confirmation
  • UV-Vis Spectroscopy: Look for a peak shift. Unconjugated BCC absorbs at ~280 nm. Conjugated BCC often shows a broadening or shoulder at 290-300 nm.

  • 1H-NMR (D2O): Identify the aromatic protons of the BCC ring (typically

    
     6.5–7.2 ppm). The integration ratio between the anomeric proton of the polysaccharide and the aromatic protons determines the Degree of Substitution (DS) .
    
Functional Bioactivity Assay (The "Killer" Test)

A standard MIC (Minimum Inhibitory Concentration) test is insufficient for insoluble polymers. Use the ASTM E2149 (Dynamic Contact Assay) modified for hydrogels.

  • Inoculum: S. aureus (Gram+) and P. aeruginosa (Gram-).[1]

  • Contact: Incubate 50 mg of BCC-EPS with

    
     CFU/mL bacterial suspension for 24 hours.
    
  • Recovery: Plate the supernatant.

  • Success Metric: A >3-log reduction (99.9% kill) confirms contact-active efficacy.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation EPS_Prep EPS Activation (EDC/NHS) BCC_Conj BCC Conjugation (N2 Atmosphere) EPS_Prep->BCC_Conj Purify Dialysis & Lyophilization BCC_Conj->Purify NMR 1H-NMR (Confirm Substitution) Purify->NMR UV_Vis UV-Vis (Quantify Catechol) Purify->UV_Vis BioAssay ASTM E2149 (Contact Kill %) NMR->BioAssay UV_Vis->BioAssay

Figure 2: Production and validation workflow for BCC-functionalized polysaccharides.

References

  • National Institutes of Health (NIH). (2021). Antimicrobial Property of Halogenated Catechols. PubMed. Available at: [Link] (Search Term: Halogenated Catechol Antimicrobial)

  • MDPI. (2020). Exopolysaccharides Producing Bacteria: A Review. Molecules. Available at: [Link]

  • Frontiers in Microbiology. (2021). Polysaccharide-Bacteria Interactions From the Lens of Evolutionary Ecology. Available at: [Link]

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Available at: [Link]

  • International Immunopharmacology. (2019). 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol inhibits LPS-induced pro-inflammatory responses.[2][3] Available at: [Link]

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Methodological & Application

3-Bromo-5-chlorobenzene-1,2-diol synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Bromo-5-chlorobenzene-1,2-diol

Abstract

This technical guide provides a comprehensive, research-level protocol for the synthesis of this compound, a halogenated catechol derivative of interest in medicinal chemistry and materials science. In the absence of a directly published synthetic route, this document outlines a robust, two-step process commencing with the regioselective chlorination of catechol to form the 4-chlorocatechol intermediate, followed by a directed electrophilic bromination. The protocol is built upon established principles of electrophilic aromatic substitution, with detailed causal explanations for experimental choices, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and drug development.

Introduction

Halogenated catechols are a class of compounds with significant potential in various scientific domains. Their unique electronic properties and ability to participate in complex biological interactions make them valuable scaffolds in the development of novel pharmaceuticals and functional materials.[1][2] this compound (CAS No: 180995-18-0), with its specific substitution pattern, presents a unique profile for investigation.[3] The catechol moiety is known for its metal-chelating and redox properties, while the bromo and chloro substituents modulate the molecule's lipophilicity, metabolic stability, and electronic character.

This guide presents a scientifically-grounded, proposed synthesis protocol. The strategy involves a two-step sequence designed for high regioselectivity and yield, providing a clear pathway for researchers to access this valuable compound.

Overall Synthetic Scheme

The proposed synthesis proceeds in two key stages, starting from commercially available catechol.

G Catechol Catechol Step1 Step 1: Electrophilic Chlorination Catechol->Step1 Intermediate 4-Chlorobenzene-1,2-diol (4-Chlorocatechol) Step1->Intermediate SO₂Cl₂, Anhydrous Ether Step2 Step 2: Regioselective Bromination Intermediate->Step2 Product This compound Step2->Product Br₂, Acetic Acid

Caption: Proposed two-step synthesis workflow.

Part 1: Synthesis of 4-Chlorobenzene-1,2-diol

The initial step involves the electrophilic chlorination of catechol. The hydroxyl groups are strong activating, ortho, para-directing groups. To achieve selective monochlorination at the 4-position, a mild chlorinating agent and controlled reaction conditions are essential. Sulfuryl chloride (SO₂Cl₂) in an inert solvent is a suitable choice for this transformation.[4]

Experimental Protocol: Step 1

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Catechol110.1111.0 g100High purity, dry
Sulfuryl Chloride (SO₂Cl₂)134.9713.5 g (8.1 mL)100Freshly distilled recommended
Anhydrous Diethyl Ether74.12400 mL-As solvent
Saturated NaHCO₃ (aq)-~150 mL-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-For drying

Procedure

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 11.0 g (100 mmol) of catechol in 250 mL of anhydrous diethyl ether.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical to prevent over-chlorination and side reactions.

  • Addition of Chlorinating Agent: Prepare a solution of 13.5 g (100 mmol) of sulfuryl chloride in 150 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred catechol solution over approximately 90 minutes. The rate of addition should be carefully controlled to maintain the internal reaction temperature below 10 °C.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.

  • Work-up: Carefully quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize HCl byproduct) and 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-chlorobenzene-1,2-diol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 4-chlorobenzene-1,2-diol as a solid.[5]

Part 2: Synthesis of this compound

This step is the core of the synthesis, involving the regioselective bromination of the 4-chlorocatechol intermediate. The two hydroxyl groups are powerful activating groups that will direct the incoming electrophile (Br⁺). The chlorine atom is a deactivating, but ortho, para-director. The position C3 is ortho to one hydroxyl and meta to the chlorine, while position C5 is ortho to the other hydroxyl and para to the chlorine. Electrophilic substitution is strongly favored at the positions activated by the hydroxyl groups. Using a polar protic solvent like acetic acid can mediate the reactivity of the bromine and improve selectivity.[6]

Mechanism of Electrophilic Bromination

Caption: Mechanism of electrophilic aromatic bromination.

Experimental Protocol: Step 2

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Chlorobenzene-1,2-diol144.567.23 g50From Step 1
Bromine (Br₂)159.818.0 g (2.56 mL)50Handle with extreme caution in a fume hood
Glacial Acetic Acid60.05100 mL-As solvent
10% Sodium Bisulfite (NaHSO₃) (aq)-~50 mL-For quenching
Ethyl Acetate88.11300 mL-For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-For drying

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 7.23 g (50 mmol) of 4-chlorobenzene-1,2-diol in 100 mL of glacial acetic acid.

  • Bromine Addition: In a fume hood, slowly add 8.0 g (50 mmol) of liquid bromine to the stirred solution at room temperature. The addition should take approximately 30 minutes. The reaction mixture will generate hydrogen bromide gas, which should be vented appropriately or passed through a trap.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into 400 mL of ice-water. A precipitate may form. Add 10% aqueous sodium bisulfite solution dropwise until the orange color of excess bromine is discharged.

  • Extraction: Extract the aqueous mixture three times with 100 mL portions of ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash them with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final product, this compound.[6]

Characterization

The final product should be characterized to confirm its structure and purity.

  • ¹H NMR: The spectrum is expected to show two distinct signals for the aromatic protons in the range of 6.5-7.5 ppm.[3] The hydroxyl protons will likely appear as broad singlets, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: Will show six distinct signals for the aromatic carbons.

  • Mass Spectrometry: Will confirm the molecular weight (223.45 g/mol ) and show the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.[3]

Safety and Handling

All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[7]

  • Hand Protection: Use neoprene or butyl rubber gloves when handling phenol derivatives and bromine. Change gloves immediately upon contamination.[8][9]

  • Skin Protection: Wear a flame-resistant lab coat. Ensure an emergency safety shower and eyewash station are readily accessible.[7]

  • Reagent Hazards:

    • Catechol and its derivatives: Are toxic and corrosive. They can be absorbed through the skin and may cause severe burns.[7]

    • Sulfuryl Chloride: Is highly corrosive and reacts violently with water.

    • Bromine: Is extremely toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact. Inhalation can be fatal. Handle with extreme care.[10]

    • Glacial Acetic Acid: Is corrosive and can cause burns.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local regulations for hazardous chemical waste.

References

  • Grigorovskiy, A.M. et al. (1955). Zhur. Priklad, Khim., 28, 616-21.
  • ACS Publications. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Available at: [Link]

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. Available at: [Link]

  • Lee, B. P., et al. (2021). Catechol-Based Antimicrobial Polymers. Molecules, 26(3), 559. Available at: [Link]

  • PubChem. 4-Chlorocatechol. National Center for Biotechnology Information. Available at: [Link]

  • Ghosh, J.S. et al. Purification and characterization of catechol 1, 2-dioxygenase from Rhodococcus sp. NCIM 2891.
  • Razaviamri, S., et al. (2021). Antimicrobial Property of Halogenated Catechols. Molecules. Available at: [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Available at: [Link]

  • Osbourn, J. (2019). regioselectivity of radical halogenation of alkanes. YouTube. Available at: [Link]

  • Doc Brown's Chemistry. aromatic chlorination bromination electrophilic substitution. Available at: [Link]

  • UC Berkeley EH&S. (2003). Phenol: Hazards and Precautions. Available at: [Link]

  • Google Patents. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • PDBj. X-ray structures of 4-chlorocatechol 1,2-dioxygenase adducts with substituted catechols. Available at: [Link]

  • MDPI. (2021). Catechol-Based Antimicrobial Polymers. Available at: [Link]

  • Princeton University Environmental Health and Safety. Appendix P - Phenol First Aid Guide and PPE. Available at: [Link]

  • Reddit.
  • Princeton EHS. Phenol. Available at: [Link]

  • National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Available at: [Link]

  • Osbourn, J. (2020). Regioselectivity of Radical Halogenation. YouTube. Available at: [Link]

  • Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]

  • University of Washington. Bromine Safety & Standard Operating Procedures. Available at: [Link]

  • Royal Society of Chemistry.
  • Sharma, P., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Available at: [Link]

  • Chem Help ASAP. (2019). regiochemistry in radical halogenation. YouTube. Available at: [Link]

  • YouTube.
  • NCERT. Alcohols, Phenols and Ethers. Available at: [Link]

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Application Note: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Bromo-5-chlorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and detailed protocol for the analysis of 3-Bromo-5-chlorobenzene-1,2-diol, a halogenated catechol of interest in environmental and pharmaceutical research. Due to the polar nature and low volatility of the target analyte, a crucial derivatization step is employed to enhance its chromatographic performance and ensure sensitive detection by mass spectrometry. This guide provides a comprehensive workflow, from sample preparation and silylation to optimized Gas Chromatography-Mass Spectrometry (GC-MS) parameters and interpretation of the resulting mass spectrum. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring a reliable analytical approach for halogenated phenolic compounds.

Introduction: The Analytical Challenge of Halogenated Catechols

This compound (Figure 1) is a halogenated aromatic compound with a molecular weight of 223.45 g/mol [1]. Its structure, featuring two hydroxyl groups on a benzene ring substituted with both bromine and chlorine, imparts significant polarity. This characteristic makes direct analysis by gas chromatography challenging due to poor peak shape, low volatility, and potential for thermal degradation in the injector port.

To overcome these analytical hurdles, a chemical derivatization strategy is essential. Derivatization is a technique used to convert an analyte into a product of more favorable properties for a given analytical method[2]. For polar compounds like catechols, silylation is a widely used and highly effective derivatization procedure for GC analysis. This process replaces the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) group, leading to a derivative that is more volatile, less polar, and more thermally stable[3]. This application note details a silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

Figure 1: Chemical Structure of this compound

BrC1=CC(=C(C(=C1)O)O)Cl

Experimental Workflow: From Sample to Data

The entire analytical process is visualized in the workflow diagram below (Figure 2). This comprehensive procedure ensures reproducibility and high-quality data acquisition.

GCMS_Workflow Figure 2. GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Solvent_Addition Dissolution in Anhydrous Solvent (e.g., Pyridine or Acetonitrile) Sample->Solvent_Addition Derivatization Silylation with BSTFA + 1% TMCS Solvent_Addition->Derivatization Reaction Incubation at 70°C for 30 minutes Derivatization->Reaction Injection Injection into GC-MS Reaction->Injection Separation Chromatographic Separation on a DB-5 type column Injection->Separation Ionization Electron Ionization (EI) at 70 eV Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection TIC Total Ion Chromatogram (TIC) Generation Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Identification Compound Identification (Fragmentation Pattern & Library) Spectrum->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Ethyl Acetate (GC grade)

  • Autosampler vials with inserts (2 mL)

Standard Preparation and Derivatization Protocol

The following protocol is for the preparation of a derivatized standard. The same procedure can be applied to extracted and dried samples.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.

  • Working Solution: Prepare a working solution of 100 µg/mL by diluting the stock solution with ethyl acetate.

  • Solvent Evaporation: Transfer 100 µL of the working solution into an autosampler vial insert. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

The following instrumental parameters have been optimized for the analysis of the di-TMS derivative of this compound. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for the separation of these types of derivatized compounds[4].

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Split/Splitless
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial 100°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 50-500
Scan Rate 2 scans/sec

Data Interpretation and Expected Results

Derivatized Structure and Molecular Weight

The silylation reaction replaces the two acidic protons of the hydroxyl groups with TMS groups, resulting in the formation of 1,2-bis(trimethylsilyloxy)-3-bromo-5-chlorobenzene.

  • Molecular Formula of Analyte: C₆H₄BrClO₂

  • Molecular Weight of Analyte: 223.45 g/mol

  • Molecular Formula of di-TMS Derivative: C₁₂H₂₀BrClO₂Si₂

  • Molecular Weight of di-TMS Derivative: 367.81 g/mol

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of the di-TMS derivative is expected to show a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) should be observable, along with its isotopic pattern due to the presence of bromine and chlorine. The presence of both ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) and ³⁵Cl/³⁷Cl (approx. 3:1 ratio) will result in a complex isotopic cluster for the molecular ion and any fragments containing both halogens[5].

A key fragmentation pathway for TMS derivatives is the loss of a methyl group (-CH₃) to form a stable [M-15]⁺ ion, which is often the base peak. Other characteristic fragments include the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73.

Table 2: Predicted Key Fragment Ions for di-TMS-3-Bromo-5-chlorobenzene-1,2-diol

m/z (for ⁷⁹Br, ³⁵Cl) Proposed Fragment Ion Notes
366[M]⁺Molecular ion. Isotopic peaks at m/z 368, 370.
351[M-CH₃]⁺Loss of a methyl group. Expected to be the base peak. Isotopic peaks at m/z 353, 355.
283[M-Br]⁺Loss of a bromine radical.
259[M-CH₃-Br-Cl]⁺Loss of methyl, bromine, and chlorine radicals.
73[Si(CH₃)₃]⁺Trimethylsilyl cation. A characteristic ion for TMS derivatives.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the GC-MS analysis of this compound. The critical silylation step successfully converts the polar analyte into a volatile derivative suitable for gas chromatography, enabling sharp chromatographic peaks and sensitive mass spectrometric detection. The provided GC-MS parameters and predicted fragmentation patterns offer a solid foundation for the identification and quantification of this and structurally similar halogenated catechols in various matrices. This method is well-suited for applications in environmental monitoring, metabolite identification, and pharmaceutical quality control.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Moldoveanu, S. C. (2016). Derivatization Methods in GC and GC/MS.
  • Kiprop, A. K., et al. (2013). GC-MS and ESI-MS detection of catechol.
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology. Retrieved February 2, 2026, from [Link]

  • Kim, K. R., & Kim, J. H. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Bulletin of the Korean Chemical Society, 23(8), 1095-1100.
  • Chulalongkorn University Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved February 2, 2026, from [Link]

  • Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved February 2, 2026, from [Link]

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved February 2, 2026, from [Link]

  • Karu, K., et al. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 8(1), 1.
  • Lee, J., & Lee, S. (2011). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS.
  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Fragmentation of the [M – H]⁺ ion from the TMS derivative of.... Retrieved February 2, 2026, from [Link]

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

Sources

Application Note: Antiplasmodial Activity Testing of 3-Bromo-5-chlorobenzene-1,2-diol

[1]

Executive Summary

This guide outlines the technical protocol for evaluating the in vitro antiplasmodial activity of 3-Bromo-5-chlorobenzene-1,2-diol against Plasmodium falciparum. As a halogenated catechol, this compound presents specific physicochemical challenges—primarily oxidative instability and redox cycling potential—that must be managed to distinguish true antimalarial efficacy from pan-assay interference (PAINS).

The core methodology utilizes the SYBR Green I Fluorescence Assay , a high-throughput, DNA-intercalating method validated for drug sensitivity screening. This protocol includes steps for compound handling, parasite synchronization, assay execution, and data validation.[1]

Compound Management & Stability

Critical Insight: The 1,2-diol (catechol) moiety is susceptible to auto-oxidation in alkaline or metal-rich environments (like culture media), forming ortho-quinones and generating reactive oxygen species (ROS). This can lead to false-positive cytotoxicity.

  • Solvent: Dissolve neat compound in 100% DMSO (Molecular Biology Grade).

  • Stock Concentration: 10 mM or 20 mM.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the halogen bond) and store at -20°C under argon or nitrogen gas. Avoid repeated freeze-thaw cycles.

  • Working Solution: Prepare fresh serial dilutions in RPMI-1640 medium immediately prior to use. Do not store diluted compound.

Experimental Protocol: SYBR Green I Assay

Materials & Reagents
  • Parasite Strains: P. falciparum 3D7 (Chloroquine-sensitive) and Dd2 or K1 (Chloroquine-resistant).

  • Culture Medium: RPMI-1640 supplemented with 0.5% Albumax II (or 10% human serum), 25 mM HEPES, 25 mM NaHCO₃, and 50 µg/mL gentamicin.

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Dye: SYBR Green I (10,000x concentrate in DMSO).

  • Controls: Chloroquine diphosphate (Positive Control), 0.5% DMSO (Vehicle Control).

Parasite Culture & Synchronization

To ensure consistent IC50 data, the assay must be performed on synchronized ring-stage parasites .

  • Culture Maintenance: Maintain cultures at 2-5% hematocrit in an atmosphere of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Synchronization (Sorbitol Treatment):

    • Centrifuge culture (5 min, 2000 rpm). Remove supernatant.

    • Resuspend pellet in 5% D-sorbitol (pre-warmed to 37°C) for 10 minutes.

    • Mechanism:[2][3] Sorbitol lyses mature trophozoites and schizonts, leaving only ring stages intact.

    • Wash twice with RPMI-1640.

    • Return to culture for 48 hours prior to assay.[1]

Assay Workflow

Step 1: Plate Preparation

  • Dispense 100 µL of standard culture medium into a 96-well black-bottom plate (for fluorescence).

  • Add 100 µL of drug solution (2x concentration) to column 1.

  • Perform serial 2-fold dilutions across the plate (Columns 1–10).

  • Column 11: Vehicle Control (Parasites + 0.5% DMSO).

  • Column 12: Background Control (Uninfected RBCs + Medium).

Step 2: Parasite Addition

  • Prepare a suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit .

  • Add 100 µL of parasite suspension to all wells (except background control).

  • Final Conditions: 1% hematocrit, 0.5% parasitemia, drug concentration 1x.

Step 3: Incubation

  • Incubate plates for 72 hours at 37°C in the tri-gas incubator.

  • Why 72 hours? This allows the parasites to complete one full replication cycle (48h) and enter the second cycle, maximizing the signal difference between treated and untreated wells.

Step 4: Lysis & Readout

  • Prepare Lysis/Dye solution: Dilute SYBR Green I (1:5000) in Lysis Buffer.

  • Add 100 µL of Lysis/Dye solution to each well.

  • Incubate for 1 hour in the dark at room temperature.

  • Read fluorescence: Excitation 485 nm / Emission 535 nm .

Visualization: Assay Logic & Mechanism

Diagram 1: High-Throughput Screening Workflow

This flowchart details the critical path from culture to data acquisition.

Gcluster_0Phase 1: Preparationcluster_1Phase 2: Incubationcluster_2Phase 3: ReadoutCultureP. falciparumCultureSyncSorbitolSynchronizationCulture->SyncInoculationAdd Parasites(Ring Stage)Sync->InoculationDilutionDrug SerialDilution (96-well)Dilution->InoculationIncubate72h Incubation(37°C, 5% O2)Inoculation->IncubateLysisAdd Lysis Buffer+ SYBR Green IIncubate->LysisReadFluorescence Read(Ex 485 / Em 535)Lysis->Read

Figure 1: Step-by-step workflow for the SYBR Green I antiplasmodial assay.

Diagram 2: Catechol Redox Cycling (Mechanism & Artifact Check)

Understanding the chemical behavior of this compound is vital for interpreting results.

Gcluster_mechanismPotential MechanismsCompoundThis compound(Catechol Form)QuinoneOrtho-Quinone(Oxidized)Compound->Quinone Auto-oxidation(pH > 7.4)ROSROS Generation(H2O2, Superoxide)Quinone->ROS Redox CyclingProteinBindCovalent Bindingto Parasite ProteinsQuinone->ProteinBind Electrophilic AttackDNA_DamageParasite DNADamageROS->DNA_DamageArtifactFalse Positive(Non-specific Toxicity)ROS->ArtifactIf extracellularProteinBind->ArtifactIf non-selective

Figure 2: Redox cycling pathway of halogenated catechols. Distinguishing intracellular ROS (efficacy) from extracellular ROS (artifact) is key.

Data Analysis & Validation

Calculating IC50

Normalize fluorescence data using the following formula:

Plot % Growth (y-axis) vs. Log[Concentration] (x-axis) using non-linear regression (Sigmoidal Dose-Response) to determine the IC50.

Selectivity Index (SI)

To confirm the compound is targeting the parasite and not just poisoning the host cell, you must run a cytotoxicity counter-screen on mammalian cells (e.g., HepG2 or Vero cells) using an MTT or Resazurin assay.

ParameterFormulaAcceptance Criteria
Selectivity Index (SI)

SI > 10 indicates good selectivity.
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Troubleshooting the Catechol Artifact

If the IC50 is low (< 1 µM) but the Selectivity Index is poor, the compound may be generating extracellular H₂O₂.

  • Validation Step: Repeat the IC50 assay with the addition of Catalase (100 U/mL) to the culture medium.

  • Result: If the antimalarial activity disappears (IC50 increases significantly) in the presence of catalase, the activity is likely an artifact of extracellular oxidation.

References

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy.

  • Vander Jagt, D. L., et al. (2000). Oxidative stress in malaria parasite infected erythrocytes: host-parasite interactions. Molecular and Biochemical Parasitology.

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery (PAINS). Nature.[4]

  • WorldWide Antimalarial Resistance Network (WWARN). (2024). In vitro module: SYBR Green I-based assay procedure.

Application Notes and Protocols for In Vitro Studies of 3-Bromo-5-chlorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Halogenated Catechol

3-Bromo-5-chlorobenzene-1,2-diol is a halogenated catechol, a class of compounds recognized for a diverse range of biological activities. The presence of the catechol moiety, combined with bromine and chlorine substituents, suggests a rich potential for this molecule in drug discovery and development. Catechols are known to interact with various biological systems, including acting as antioxidants and influencing cellular signaling pathways.[1][2] The addition of halogens can further modulate these properties, often enhancing antimicrobial and enzyme-inhibiting activities.[3][4][5]

This guide provides a comprehensive framework for the in vitro investigation of this compound, designed for researchers in pharmacology, biochemistry, and drug development. The protocols herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reproducible data. We will explore its potential antioxidant, anti-inflammatory, cytotoxic, antimicrobial, and enzyme-inhibiting properties, and provide methodologies to investigate its impact on cellular signaling and metabolic fate.

Physicochemical Properties and Handling

Prior to commencing any in vitro studies, a thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible results.

Structural Information:

  • IUPAC Name: this compound[6]

  • Molecular Formula: C₆H₄BrClO₂[6]

  • Molecular Weight: 223.45 g/mol [6]

  • CAS Number: 180995-18-0[6]

Solubility and Stability:

The presence of two hydroxyl groups imparts some water solubility, though this is likely limited by the hydrophobic halogen substituents. It is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols.[7] The catechol structure is susceptible to oxidation, which can be accelerated by light and air. Therefore, it is recommended to store the compound under an inert atmosphere, protected from light, and at refrigerated temperatures.[7] Stock solutions should be freshly prepared in a suitable solvent such as DMSO for in vitro assays.

I. Assessment of Antioxidant and Radical Scavenging Activity

Scientific Rationale: The catechol moiety is a well-established scavenger of free radicals. The hydroxyl groups can donate hydrogen atoms to neutralize reactive oxygen species (ROS), which are implicated in numerous pathological conditions. A structurally similar compound, 3-bromo-5-(ethoxymethyl)-1,2-benzenediol, has demonstrated the ability to prevent ROS production.[8] Therefore, evaluating the antioxidant potential of this compound is a logical first step.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay provides a rapid and straightforward method to assess the free radical scavenging ability of a compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a series of concentrations of this compound (e.g., 1, 10, 50, 100, 250 µg/mL) in methanol.

    • Ascorbic acid or quercetin can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 2: Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of the compound to inhibit nitric oxide, a key inflammatory mediator.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS).

    • Prepare Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Prepare a range of concentrations of this compound in PBS.

  • Assay Procedure:

    • Mix 100 µL of sodium nitroprusside solution with 100 µL of each concentration of the test compound.

    • Incubate the mixture at room temperature for 150 minutes.

    • Add 100 µL of Griess reagent to each well.

    • Incubate for a further 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 546 nm.

  • Data Analysis:

    • Calculate the percentage of NO scavenging activity and the IC₅₀ value as described for the DPPH assay.[9]

II. Evaluation of Cytotoxicity and Anti-proliferative Effects

Scientific Rationale: Before exploring therapeutic applications, it is crucial to determine the cytotoxic profile of this compound against both cancerous and non-cancerous cell lines. This helps to establish a therapeutic window and identify potential anti-cancer properties. Phenolic compounds are known to exhibit cytotoxic effects, which can be mediated through apoptosis induction.[10][11]

Protocol 3: Resazurin Reduction Assay for Cell Viability

This is a sensitive and reliable colorimetric assay for quantifying cell viability.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture selected cell lines (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK293) in appropriate media and conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • Assay Procedure:

    • After the incubation period, add resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition:

    • Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis Induction

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed and treat cells with this compound as described in the resazurin assay.

  • Assay Procedure:

    • After the desired treatment time, add the Caspase-Glo® 3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Express the results as fold-change in caspase activity compared to the vehicle control.

III. Investigation of Anti-inflammatory Activity

Scientific Rationale: Inflammation is a critical component of many diseases. The finding that a related brominated catechol derivative inhibits pro-inflammatory mediators like NO, iNOS, and COX-2 provides a strong basis for investigating the anti-inflammatory potential of this compound.[8]

Protocol 5: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard in vitro model for assessing anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages and seed them in a 96-well plate.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent as described in Protocol 2.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control and determine the IC₅₀ value.

IV. Enzyme Inhibition Assays

Scientific Rationale: Many drugs exert their effects by inhibiting specific enzymes. Bromophenols have been shown to inhibit enzymes like isocitrate lyase, and their inhibitory activity often correlates with the degree of bromination.[4] Phenolic compounds can also inhibit enzymes through covalent modification of amino acid residues.[12]

Protocol 6: Polyphenol Oxidase (PPO) Inhibition Assay

PPO, a copper-containing enzyme, is involved in the browning of fruits and vegetables and has been used as a model to study enzyme inhibition by phenolic compounds.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of mushroom polyphenol oxidase in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a solution of a PPO substrate, such as L-DOPA or catechol.

    • Prepare a range of concentrations of this compound.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the enzyme with the test compound for a set period.

    • Initiate the reaction by adding the substrate.

  • Data Acquisition:

    • Monitor the formation of the colored product by measuring the absorbance at a specific wavelength (e.g., 475 nm for dopachrome from L-DOPA) over time.

  • Data Analysis:

    • Calculate the initial reaction rates and determine the percentage of enzyme inhibition. Calculate the IC₅₀ value.

V. Assessment of Antimicrobial Activity

Scientific Rationale: Halogenated phenols are known for their antimicrobial properties.[5] Studies have shown that halogenated catechols can exhibit potent killing efficiencies against both Gram-positive and Gram-negative bacteria, potentially by inhibiting fatty acid synthesis.[3]

Protocol 7: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Step-by-Step Methodology:

  • Bacterial Strains:

    • Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution Method (for MIC):

    • Prepare a two-fold serial dilution of this compound in a 96-well plate containing a suitable broth medium.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration with no visible growth.

  • MBC Determination:

    • From the wells showing no growth in the MIC assay, plate a small aliquot onto agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

VI. Investigation of Cellular Signaling Pathways

Scientific Rationale: Should the initial screens reveal potent biological activity, investigating the underlying molecular mechanisms is the next logical step. Catechols have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the ERK/c-Myc pathway.[1] They can also inhibit receptor tyrosine kinases.[13]

Protocol 8: Western Blot Analysis of Key Signaling Proteins

This technique allows for the detection and quantification of specific proteins to assess the impact of the compound on signaling cascades.

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cells with this compound for an appropriate duration.

    • Lyse the cells to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against target proteins (e.g., phosphorylated ERK, total ERK, c-Myc, NF-κB).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

VII. In Vitro Metabolism Studies

Scientific Rationale: Understanding the metabolic fate of a potential drug candidate is a critical aspect of drug development. In vitro metabolism assays can provide valuable information on metabolic stability, identify the enzymes involved in metabolism (such as cytochrome P450s), and characterize the metabolites formed.[14][15][16]

Protocol 9: Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which the compound is metabolized by liver enzymes.

Step-by-Step Methodology:

  • Reaction Mixture:

    • Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for P450 enzymes), and a buffer.

  • Incubation:

    • Add this compound to the reaction mixture and incubate at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis:

    • Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • From the slope of the linear portion of the curve, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Data Presentation and Visualization

Tables for Quick Reference

Table 1: Suggested Concentration Ranges for In Vitro Assays

Assay TypeTest Compound Concentration RangePositive Control
DPPH Radical Scavenging1 - 250 µg/mLAscorbic Acid (1 - 100 µg/mL)
Nitric Oxide Scavenging1 - 250 µg/mLQuercetin (1 - 100 µg/mL)
Cell Viability (Resazurin)0.1 - 100 µMDoxorubicin (0.01 - 10 µM)
Apoptosis (Caspase-Glo)1 - 50 µMStaurosporine (0.1 - 1 µM)
Anti-inflammatory (LPS/RAW)1 - 50 µMDexamethasone (0.1 - 10 µM)
Enzyme Inhibition (PPO)1 - 100 µMKojic Acid (1 - 100 µM)
Antimicrobial (MIC)0.5 - 512 µg/mLGentamicin/Vancomycin (0.1 - 64 µg/mL)
Metabolic Stability1 µMVerapamil (1 µM)
Diagrams for Workflow Visualization

Workflow for Assessing Cytotoxicity and Apoptosis Induction

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Parallel Assays cluster_3 Data Analysis seed_cells Seed Cancer & Normal Cells in 96-well Plates adhesion Allow Adhesion (Overnight Incubation) seed_cells->adhesion treatment Treat with this compound (Concentration Gradient, 24-72h) adhesion->treatment resazurin Resazurin Assay (Viability) treatment->resazurin Endpoint 1 caspase Caspase-Glo® Assay (Apoptosis) treatment->caspase Endpoint 2 ic50 Calculate IC50 (Cytotoxicity) resazurin->ic50 fold_change Determine Fold-Change (Caspase Activation) caspase->fold_change

Caption: Workflow for evaluating the cytotoxic and apoptotic effects of the test compound.

Hypothesized Anti-inflammatory Signaling Pathway

G lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inos_cox2 iNOS & COX-2 Expression nfkb->inos_cox2 inflammation Inflammatory Mediators (NO, Prostaglandins) inos_cox2->inflammation compound This compound compound->nfkb Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

References

  • Jeon, Y. J., et al. (2020). 3‑Bromo‑5‑(ethoxymethyl)‑1,2‑benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model. International Journal of Molecular Medicine, 46(3), 1155-1166.
  • Guengerich, F. P. (1997). In vitro techniques for studying drug metabolism. PubMed. Retrieved from [Link]

  • XenoTech. (2023, February 24). In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists [Video]. YouTube. Retrieved from [Link]

  • Alves, C., et al. (2021). Antifouling Activity of Halogenated Compounds Derived from the Red Alga Sphaerococcus coronopifolius: Potential for the Development of Environmentally Friendly Solutions. Marine Drugs, 19(1), 34.
  • Gautam, R., et al. (2011). In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 208-212.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Li, Y., et al. (2020). Antimicrobial Property of Halogenated Catechols.
  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856-863.
  • Laranjeira, L. P. M., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100650.
  • Yang, C. S., et al. (2017).
  • Oniki, S., et al. (2015). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. Journal of Clinical Biochemistry and Nutrition, 56(3), 180-187.
  • Liu, X., et al. (2015). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 13(9), 5634-5665.
  • Lee, J. Y., et al. (2018). A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer. Oncotarget, 9(42), 26731-26745.
  • Lim, J. Y., et al. (2021). Catechol-Based Antimicrobial Polymers. Polymers, 13(16), 2679.
  • Sadowski, B., et al. (2021). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. Molecules, 26(19), 5948.
  • Taylor & Francis Group. (n.d.). In vitro techniques for investigating drug metabolism. Retrieved from [Link]

  • Siraki, A. G., & O'Brien, P. J. (2003). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry, 46(10), 1985-1991.
  • Luis, J. C., et al. (2006). Antioxidant activity of a catechol derived from abietic acid. Journal of Agricultural and Food Chemistry, 54(3), 812-818.
  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Retrieved from [Link]

  • Rawat, D. S., et al. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3570-3574.
  • ResearchGate. (n.d.). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. Retrieved from [Link]

  • de Morais, S. M., et al. (2022). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules, 27(19), 6524.
  • Rasayan Journal of Chemistry. (2011). IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA. Retrieved from [Link]

  • Lee, C. Y., et al. (2020). Antioxidant Compounds for the Inhibition of Enzymatic Browning by Polyphenol Oxidases in the Fruiting Body Extract of the Edible Mushroom Hericium erinaceus. Foods, 9(7), 951.
  • Bekmez, H., et al. (2019). Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. Phytomedicine, 59, 152872.
  • Gouzi, H., et al. (2010). Inhibition Kinetics of Agaricus bisporus (J.E. Lange) Imbach Polyphenol Oxidase. The Open Enzyme Inhibition Journal, 3, 1-7.

Sources

Technical Application Note: Evaluating 3-Bromo-5-chlorobenzene-1,2-diol in Anti-Inflammatory Pathways

[1]

Introduction & Rationale

3-Bromo-5-chlorobenzene-1,2-diol is a halogenated catechol sharing significant structural homology with bioactive bromophenols isolated from red algae (Polysiphonia morrowii), such as 3-bromo-4,5-dihydroxybenzaldehyde (BDB) and 3-bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB).[1] These analogs are established potent anti-inflammatory agents that function by scavenging Reactive Oxygen Species (ROS) and inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Mechanism of Action

The pharmacological activity of this compound is driven by two core structural features:

  • Catechol Moiety (1,2-OH): Acts as a direct ROS scavenger and metal chelator (e.g., interfering with the Fe-active site of Lipoxygenases).[1]

  • Halogenation (Br/Cl): Increases lipophilicity (

    
    ), enhancing cellular permeability compared to non-halogenated catechols.[1] The electron-withdrawing halogens also modulate the oxidation potential, potentially facilitating the formation of electrophilic quinones that activate the Nrf2 cytoprotective pathway.[1]
    

This guide outlines the standard operating procedures (SOPs) for solubilizing, stabilizing, and validating the anti-inflammatory efficacy of this compound in cellular models.

Experimental Workflow Diagram

The following diagram illustrates the critical pathway by which this compound interacts with the LPS-induced inflammatory cascade.

Gcluster_cytoplasmCytoplasmcluster_nucleusNucleusLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4ActivationROSIntracellular ROSTLR4->ROSOxidative StressIKKIKK ComplexTLR4->IKKSignalingROS->IKKPotentiationIkBIκBα (Inhibitor)IKK->IkBPhosphorylation& DegradationNFkB_cytoNF-κB (Inactive)IkB->NFkB_cytoDissociationNFkB_nucNF-κB (Active)NFkB_cyto->NFkB_nucTranslocationBCC3-Bromo-5-chloro-benzene-1,2-diolBCC->ROSScavengingBCC->IKKInhibitionDNAPro-inflammatory Genes(iNOS, COX-2, IL-6)NFkB_nuc->DNATranscription

Figure 1: Mechanism of Action. The compound (Green) intercepts the inflammatory signal by scavenging ROS and preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.

Protocol 1: Compound Preparation & Stability

Critical Challenge: Catechols are prone to rapid auto-oxidation to ortho-quinones in cell culture media (pH 7.4), which can generate artifacts (e.g., false-positive cytotoxicity via H2O2 production).[1]

Reagents
  • Vehicle: Dimethyl sulfoxide (DMSO), sterile filtered, ≥99.7%.[1]

  • Antioxidant Stabilizer (Optional): Ascorbic Acid or Sodium Metabisulfite.[1]

Step-by-Step Solubilization
  • Stock Solution (100 mM): Dissolve 22.3 mg of this compound (MW: 223.45 g/mol ) in 1.0 mL of DMSO.

    • Note: Vortex for 30 seconds. The solution should be clear and colorless/light yellow.[1] Darkening indicates oxidation.[1]

  • Storage: Aliquot into amber microcentrifuge tubes (50 µL/tube) to minimize freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

  • Working Solution: Immediately prior to use, dilute the stock into serum-free media.

    • Max DMSO Concentration: Ensure final DMSO is < 0.1% (v/v) to avoid vehicle toxicity.[1]

Protocol 2: Anti-Inflammatory Screening (RAW 264.7 Model)

Objective: Determine the IC50 for Nitric Oxide (NO) suppression without confounding cytotoxicity.[1]

Experimental Design Table
GroupTreatmentPurpose
Control Media + 0.1% DMSOBaseline cellular health
LPS Only LPS (1 µg/mL) + 0.1% DMSOMax inflammation reference
Test Groups LPS + Compound (5, 10, 25, 50 µM)Dose-response evaluation
Positive Control LPS + Dexamethasone (1 µM)Validation of assay sensitivity
Workflow
  • Seeding: Plate RAW 264.7 macrophages at

    
     cells/well in 24-well plates. Incubate for 24h.
    
  • Pre-treatment: Aspirate media.[1] Add fresh media containing the compound (5–50 µM).[1] Incubate for 1 hour prior to LPS stimulation.

    • Reasoning: Pre-treatment allows the compound to enter the cell and stabilize antioxidant defenses (e.g., Nrf2) before the inflammatory insult.[1]

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL.[1] Co-incubate for 18–24 hours.[1]

  • Analysis (Griess Assay):

    • Transfer 100 µL of supernatant to a 96-well plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[1]

    • Incubate 10 mins in dark. Measure Absorbance at 540 nm.[1]

  • Viability Check (MTT/CCK-8): Perform on the remaining cells to ensure NO reduction is not due to cell death.

Protocol 3: Mechanistic Validation (Western Blot)

Objective: Confirm that this compound inhibits the NF-κB pathway upstream of cytokine production.[1]

Target Proteins
  • iNOS (130 kDa): Downstream effector of NO production.[1]

  • COX-2 (72 kDa): Prostaglandin synthase.[1]

  • p-IκBα / IκBα: Phosphorylation indicates activation of the pathway; degradation allows NF-κB release.[1]

  • p65 (NF-κB): Measure nuclear vs. cytosolic fraction.[1]

Procedure
  • Lysate Prep: Treat cells as in Protocol 2, but harvest at 30 minutes (for p-IκBα) and 18 hours (for iNOS/COX-2).

  • Lysis Buffer: Use RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.[1]

    • Critical: Phosphatase inhibitors are essential to detect p-IκBα.[1]

  • Normalization: Load 20–30 µg protein per lane.

  • Expected Outcome:

    • LPS Only: High iNOS, High COX-2, Low IκBα (degraded).[1]

    • LPS + Compound: Dose-dependent reduction in iNOS/COX-2; preservation of IκBα (band intensity comparable to Control).[1]

Data Analysis & Interpretation

When analyzing results for halogenated catechols, use the following criteria to validate "Hit" status:

ParameterCriteria for EfficacyPotential Artifact Warning
NO Inhibition (IC50)

If IC50 is close to Toxicity IC50, the effect is likely cytotoxic, not anti-inflammatory.[1]
Cell Viability

at effective dose
If viability drops

, data is invalid.[1]
ROS Scavenging Significant reduction in DCFDA fluorescenceCatechols can auto-oxidize to generate H2O2; verify with Catalase control if ROS increases.[1]

References

  • Kim, K. N., et al. (2019). "3-Bromo-5-(ethoxymethyl)-1,2-benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model."[1] International Immunopharmacology, 67, 98-105.[1][2]

  • Lee, J. W., et al. (2018). "Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro."[1] Biomolecules & Therapeutics, 26(3), 256-264.[1]

  • Fan, X., et al. (2008). "Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity."[1][3] Journal of Neurochemistry, 106(2), 555-569.[1]

  • Yang, J., et al. (2021). "Antimicrobial Property of Halogenated Catechols."[1] Biomaterials Science, 9, 123-135.[1]

Application Notes and Protocols for 3-Bromo-5-chlorobenzene-1,2-diol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Dihalogenated Catechol

In the landscape of modern organic synthesis, the strategic placement of halogen atoms on an aromatic scaffold provides a versatile toolkit for molecular elaboration. 3-Bromo-5-chlorobenzene-1,2-diol, also known as 3-bromo-5-chlorocatechol, is a highly functionalized intermediate whose value lies in the orthogonal reactivity of its constituent parts. The catechol moiety serves as a classical precursor for the formation of benzodioxole rings, a common motif in natural products and pharmaceuticals. Concurrently, the bromine and chlorine atoms offer distinct handles for a variety of cross-coupling reactions, allowing for the sequential and controlled introduction of molecular complexity.

The electron-withdrawing nature of the halogens also modulates the acidity and nucleophilicity of the hydroxyl groups, influencing their reactivity in cyclization and substitution reactions. This guide provides a comprehensive overview of this compound, detailing a robust protocol for its synthesis and a prime application in the construction of substituted benzodioxoles, which are key intermediates in the synthesis of agrochemicals and pharmaceuticals. The protocols and discussions herein are designed for researchers and professionals in organic and medicinal chemistry, providing not just procedural steps, but also the underlying chemical principles to ensure successful and reproducible outcomes.

Physicochemical and Safety Data

A summary of the key properties of this compound is presented below. Researchers should always consult a comprehensive Safety Data Sheet (SDS) before handling this compound.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[1]
Synonyms 3-Bromo-5-chlorocatecholPubChem[1]
CAS Number 180995-18-0PubChem[1]
Molecular Formula C₆H₄BrClO₂PubChem[1]
Molecular Weight 223.45 g/mol PubChem[1]
Appearance Expected to be an off-white to brown solidGeneral knowledge
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).PubChem[2]
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P312PubChem[2]

Part 1: Synthesis of this compound

The synthesis of asymmetrically substituted catechols requires careful control of regioselectivity. The following protocol details a proposed synthesis of this compound via the selective electrophilic bromination of commercially available 4-chlorobenzene-1,2-diol (4-chlorocatechol).

Synthetic Strategy and Rationale

The directing effects of substituents on an aromatic ring govern the outcome of electrophilic aromatic substitution. In the starting material, 4-chlorocatechol, we have three substituents to consider:

  • Two Hydroxyl (-OH) groups: These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density via resonance (+M effect)[3].

  • One Chlorine (-Cl) atom: This is a deactivating group due to its inductive electron withdrawal (-I effect), but it is also an ortho, para-director because its lone pairs can participate in resonance (+M effect)[4][5].

When these effects are combined, the positions ortho and para to the strongly activating hydroxyl groups will have the highest electron density and be most susceptible to electrophilic attack. In 4-chlorocatechol, positions 3 and 5 are ortho to one hydroxyl group and meta to the other, while position 6 is ortho to one and para to the other. Position 3 is sterically less hindered than position 6 (which is flanked by a chloro and a hydroxyl group). Bromination is generally more selective than chlorination, often favoring the less sterically hindered position among activated sites[6][7]. Therefore, by controlling the reaction conditions, we can favor the introduction of the bromine atom at the C3 position.

Synthesis of this compound cluster_0 Electrophilic Aromatic Bromination Start 4-Chlorobenzene-1,2-diol Reagent N-Bromosuccinimide (NBS) Solvent (e.g., Acetonitrile) Start->Reagent 1. Dissolution Product This compound Reagent->Product 2. Controlled Addition & Reaction (Low Temperature)

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

Materials:

  • 4-Chlorobenzene-1,2-diol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-chlorobenzene-1,2-diol (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely. Cool the resulting solution to 0 °C in an ice-water bath.

  • Bromination: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimum amount of anhydrous acetonitrile. Add this NBS solution dropwise to the cooled catechol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Scientist's Note: Slow, controlled addition at low temperature is crucial to minimize the formation of di-brominated and other isomeric byproducts. NBS is a milder brominating agent than elemental bromine, which aids in achieving higher selectivity.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding cold, saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine source. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Application in Benzodioxole Synthesis

A primary application of substituted catechols is the formation of the 1,3-benzodioxole ring system. This is typically achieved via a double nucleophilic substitution reaction with a dihalomethane, a process mechanistically related to the Williamson ether synthesis.

Reaction Mechanism: Intramolecular Williamson Ether Synthesis

The reaction proceeds in two main stages:

  • Deprotonation: A suitable base (e.g., potassium carbonate, cesium carbonate) deprotonates the two acidic phenolic hydroxyl groups of the catechol to form a dianionic catecholate species. This greatly enhances its nucleophilicity.

  • Double SN2 Reaction: The highly nucleophilic catecholate attacks the electrophilic carbon of a dihalomethane (e.g., dichloromethane or diiodomethane). This occurs in a stepwise fashion. The first attack displaces one halide, forming an intermediate haloalkoxyphenoxide. A rapid intramolecular SN2 reaction then occurs, where the remaining phenoxide attacks the carbon, displacing the second halide and closing the five-membered dioxole ring.

Benzodioxole Formation Mechanism Catechol 3-Bromo-5-chloro- benzene-1,2-diol Dianion Dianionic Catecholate Catechol->Dianion Deprotonation Base 2 eq. Base (e.g., K₂CO₃) Base->Dianion Intermediate Alkoxide Intermediate Dianion->Intermediate 1st Sₙ2 Attack Dihalomethane CH₂X₂ (X=Cl, I) Dihalomethane->Intermediate Product 4-Bromo-6-chloro- 1,3-benzodioxole Intermediate->Product Intramolecular Sₙ2 Cyclization Byproduct 2 eq. KX + H₂O + CO₂ Product->Byproduct Byproducts

Caption: Mechanism for the formation of a benzodioxole ring.

Protocol: Synthesis of 4-Bromo-6-chloro-1,3-benzodioxole

This protocol describes the synthesis of a key building block, 4-Bromo-6-chloro-1,3-benzodioxole, which can be further functionalized at the bromine position.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.5 eq)

  • Diiodomethane (CH₂I₂) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) and finely powdered potassium carbonate (2.5 eq) in anhydrous DMF.

    • Scientist's Note: Cesium carbonate can be a more effective base for this transformation but is significantly more expensive. Finely powdering the K₂CO₃ increases its surface area and reactivity. DMF is an excellent polar aprotic solvent for SN2 reactions.

  • Addition of Alkylating Agent: Add diiodomethane (1.2 eq) to the suspension via syringe.

    • Scientist's Note: Diiodomethane is more reactive than dichloromethane, allowing for milder reaction conditions. However, dichloromethane can also be used, typically requiring higher temperatures and sometimes a phase-transfer catalyst[8][9].

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with 1 M HCl, water, and finally brine. The acid wash removes residual DMF and the basic catalyst.

  • Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary to yield pure 4-Bromo-6-chloro-1,3-benzodioxole[10].

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Synthesis: Low yield or incomplete bromination Insufficient brominating agent.Use a slight excess (1.05-1.1 eq) of NBS.
Reaction temperature too low or time too short.Allow the reaction to warm slowly to room temperature after initial low-temp addition; extend reaction time.
Synthesis: Formation of multiple products Reaction temperature too high.Maintain strict temperature control (0-5 °C) during NBS addition.
Use of an overly reactive brominating agent.Use NBS instead of Br₂ for better selectivity.
Application: Low yield of benzodioxole Incomplete deprotonation of the catechol.Ensure the base (K₂CO₃) is anhydrous and finely powdered. Consider using a stronger base like Cs₂CO₃.
Alkylating agent is not reactive enough.Use diiodomethane instead of dichloromethane, or increase the reaction temperature if using DCM.
Presence of water in the reaction.Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (N₂ or Ar).

References

  • PubChem. 3-Bromo-5-chlorophenol. National Center for Biotechnology Information. [Link]

  • Google Patents. CN101735023A - Method for preparing 3-bromo-5-chlorophenol.
  • Lee, K., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(9), 15638-15654. [Link]

  • Google Patents.
  • Organic Chemistry Tutor. (2022). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Andersson, H., et al. (1981). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. PubMed. [Link]

  • PubChem. 1-Bromo-3-chloro-5-iodobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I). [Link]

  • LibreTexts Chemistry. (2019). 14.3: The Williamson Ether Synthesis. [Link]

  • ResearchGate. Regioselective chlorination and bromination. [Link]

  • ResearchGate. (2018). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • Ciriminna, R., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. [Link]

  • Reddy, T., et al. (2022). Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. RSC Advances, 12(31), 20085-20089. [Link]

  • Arkivoc. Unexpected course of a Williamson ether synthesis. [Link]

  • ResearchGate. Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via.... [Link]

  • Semantic Scholar. Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alken. [Link]

  • Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • ResearchGate. Synthesis of bromination derivatives of 1, 3-benzodioxole. [Link]

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Application Note: Enzyme Inhibition Assays Using 3-Bromo-5-chlorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the protocol for utilizing 3-Bromo-5-chlorobenzene-1,2-diol (CAS: 180995-18-0) as a high-affinity probe for inhibiting Catechol-O-methyltransferase (COMT) .[1]

COMT is a magnesium-dependent enzyme critical for the metabolism of catecholamines (dopamine, epinephrine, norepinephrine). The mechanism of inhibition for this compound relies on its halogenated catechol structure.[1] The electron-withdrawing bromine and chlorine atoms lower the pKa of the hydroxyl groups, significantly enhancing the stability of the catecholate anion. This anion acts as a bidentate ligand, chelating the catalytic Mg²⁺ ion within the COMT active site with higher affinity than the natural substrate, thereby blocking the transfer of the methyl group from S-adenosyl-L-methionine (SAM).

This compound serves as an excellent model for studying tight-binding inhibition and is structurally analogous to clinical nitrocatechol inhibitors (e.g., Tolcapone, Entacapone) but offers distinct physicochemical properties useful for structure-activity relationship (SAR) studies.

Pre-Assay Considerations: Stability & Handling[1]

Chemical Properties & Solubility[1]
  • Molecular Weight: 223.45 g/mol [1][2][3][4]

  • Solubility: Hydrophobic. Soluble in DMSO (>50 mM) and Ethanol. Poorly soluble in neutral aqueous buffers without co-solvents.

  • pKa: The halogen substitutions significantly increase acidity compared to unsubstituted catechol. Expect pKa₁ ~6.5–7.5.

Oxidation Sensitivity (Critical)

Like all catechols, this compound is prone to oxidation into its corresponding ortho-quinone, particularly at alkaline pH.[1]

  • Risk: The quinone form is highly reactive and can covalently modify enzyme cysteines (nucleophilic attack), leading to false-positive inhibition (promiscuous reactivity).

  • Mitigation: All assay buffers must contain a reducing agent (DTT or TCEP) and/or an antioxidant (Ascorbic Acid) to maintain the compound in its reduced diol state.

Safety
  • Hazard: Irritant to eyes and skin.

  • Handling: Use standard PPE. Dispose of halogenated waste separately.

Experimental Protocol: COMT Inhibition Assay (Fluorometric)

This protocol uses a coupled fluorometric assay where the methylation of a reporter substrate (Esculetin) by COMT results in a fluorescent product (Scopoletin). This method is high-throughput compatible and avoids radioactive SAM.[1]

Materials
  • Enzyme: Recombinant Human COMT (Soluble or Membrane-bound).[1]

  • Substrate: Esculetin (6,7-dihydroxycoumarin).

  • Co-factor: S-Adenosyl-L-methionine (SAM).[1]

  • Inhibitor: this compound (10 mM stock in DMSO).[1]

  • Buffer: 50 mM Sodium Phosphate (pH 7.4), 2 mM MgCl₂, 1 mM DTT (freshly added).

  • Plate: 96-well black, flat-bottom polystyrene plate.[1]

Reagent Preparation Table
ComponentStock Conc.Final Assay Conc.Preparation Notes
Assay Buffer 10X1X50 mM Na-Phosphate, pH 7.[1]4. Add MgCl₂ (2 mM) and DTT (1 mM) fresh.
Enzyme (COMT) Variable5–20 nMDilute in cold Assay Buffer immediately before use. Keep on ice.
SAM (Cofactor) 10 mM200 µMDissolve in 5 mM H₂SO₄ or dilute HCl (stable at acidic pH). Neutralize in assay.
Esculetin 10 mM (DMSO)20 µMLight sensitive. Protect from direct light.
Inhibitor 10 mM (DMSO)0.1 nM – 10 µMPrepare serial dilutions in DMSO, then 1:10 into buffer before adding to plate.
Assay Workflow (Step-by-Step)
  • Inhibitor Pre-Incubation:

    • Add 5 µL of Inhibitor (at 10X final conc.) to the wells.

    • Add 35 µL of Enzyme Solution (COMT).

    • Control Wells: Add 5 µL DMSO (vehicle) + 35 µL Enzyme (Positive Control); Add 5 µL DMSO + 35 µL Buffer (No Enzyme Blank).

    • Incubate for 15 minutes at 37°C. Note: This allows the inhibitor to chelate the active site Mg²⁺.

  • Substrate Mix Preparation:

    • Prepare a mix containing SAM (200 µM final) and Esculetin (20 µM final) in Assay Buffer.

  • Reaction Initiation:

    • Add 10 µL of Substrate Mix to all wells.

    • Total Volume = 50 µL.

  • Kinetic Measurement:

    • Immediately place plate in a fluorescence microplate reader pre-heated to 37°C.

    • Excitation: 360 nm | Emission: 460 nm.

    • Read every 60 seconds for 30–60 minutes.

  • Data Processing:

    • Calculate the slope (RFU/min) of the linear portion of the curve.

    • Subtract the "No Enzyme Blank" slope from all samples.

Kinetic Characterization & Mechanism Analysis

To validate the competitive nature of the inhibition (vs. catechol substrate) and non-competitive (vs. SAM), perform the following kinetic profiling.

Determination of IC₅₀
  • Test inhibitor concentrations ranging from 0.1 nM to 10 µM (half-log dilutions).[1]

  • Fit data to the 4-parameter logistic equation:

    
    
    
Mode of Inhibition (Lineweaver-Burk)[1]
  • Run the assay with fixed enzyme and fixed SAM (saturated, >200 µM).

  • Vary Esculetin (substrate) concentrations (e.g., 5, 10, 20, 50, 100 µM).

  • Repeat this at 3 different fixed concentrations of This compound (e.g., 0, IC₂₅, IC₅₀).

  • Result Interpretation:

    • Competitive Inhibition: Lines intersect at the Y-axis (Vmax is unchanged, Km increases). Expected for catechols competing for the Mg²⁺ site.

    • Mixed/Non-Competitive: Lines intersect to the left of the Y-axis.[1]

Visualizations

COMT Inhibition Mechanism

The following diagram illustrates the catalytic cycle of COMT and the specific blockage point of the halogenated catechol inhibitor.

COMT_Mechanism COMT COMT Enzyme (Mg2+ Bound) Complex_Active Active Complex [COMT-Mg-SAM-Substrate] COMT->Complex_Active + SAM + Substrate Complex_Blocked Inhibited Complex [COMT-Mg-Inhibitor] COMT->Complex_Blocked + Inhibitor (High Affinity Chelation) SAM SAM (Cofactor) Substrate Catechol Substrate (Dopamine/Esculetin) Inhibitor This compound (Inhibitor) Inhibitor->Substrate Competes for Mg2+ Product Methylated Product (Scopoletin) + SAH Complex_Active->Product Methyl Transfer Complex_Blocked->COMT Slow Off-rate

Caption: Mechanism of Action. The inhibitor acts as a bidentate ligand, chelating the active site Magnesium and preventing substrate binding.

Assay Workflow Diagram

Assay_Workflow cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-well) cluster_run 3. Kinetic Run Step1 Dilute 3-Br-5-Cl-catechol (DMSO Stock -> Buffer) Step3 Add 5 µL Inhibitor (or DMSO control) Step1->Step3 Step2 Prepare Enzyme Mix (COMT + MgCl2 + DTT) Step4 Add 35 µL Enzyme Mix Step2->Step4 Step5 Incubate 15 min @ 37°C (Equilibrium Binding) Step4->Step5 Step6 Add 10 µL Substrate Mix (SAM + Esculetin) Step5->Step6 Step7 Read Fluorescence (Ex 360 / Em 460) Kinetic Mode: 60 min Step6->Step7

Caption: Step-by-step fluorometric assay workflow for high-throughput screening of COMT inhibitors.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Oxidized inhibitor or impure Esculetin.[1]Prepare inhibitor fresh; protect reagents from light.
No Inhibition Observed Inhibitor oxidation (quinone formation).Ensure DTT (1 mM) is present in the buffer.[5] Check pH (keep < 7.5).
Non-Linear Kinetics Substrate depletion or Enzyme instability.[1]Reduce enzyme concentration; ensure linear velocity phase is used for slope calculation.
"Sticky" Compound Hydrophobic aggregation.[1]Include 0.01% Triton X-100 or BSA in the buffer to prevent non-specific binding.

References

  • Mechanism of COMT Inhibition

    • Title: Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism.[1]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Assay Methodology (Fluorometric)

    • Title: Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications.[1]

    • Source: PubMed Central / Theranostics.
    • URL:[Link]

  • Compound Properties (Halogenated Catechols)

    • Title: this compound (Chemical Structure & Properties).
    • Source: PubChem CID 117978876.[4]

    • URL:[Link]

  • Standard COMT Protocol

    • Title: Enzymatic Assay of Catechol O-Methyl Transferase (EC 2.1.1.6).[1][6]

    • Source: Sigma-Aldrich Technical Bulletin.[1]

Sources

Application Notes & Protocols: A Guide to Assessing the Cytotoxicity of Halogenated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Halogenated Compounds

Halogenated organic compounds represent a vast and structurally diverse class of chemicals, encompassing everything from pharmaceuticals and flame retardants to pesticides and industrial solvents.[1][2] The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) dramatically alters a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics.[3][4] These alterations are often key to their intended function but can also confer significant toxicological risks.

Assessing the cytotoxicity of these compounds is a critical step in drug development, chemical safety assessment, and environmental toxicology. However, their unique properties present distinct challenges. For instance, many low-molecular-weight halogenated compounds are volatile, making it difficult to maintain consistent concentrations in standard in vitro cell culture systems.[5][6] Furthermore, their mechanisms of toxicity are varied, ranging from non-specific membrane damage and oxidative stress to specific receptor-mediated events and induction of apoptosis.[7][8][9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cytotoxicity studies for halogenated compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, enabling you to build a self-validating and reliable testing strategy. We will explore a multi-parametric approach, leveraging a suite of assays to build a comprehensive profile of a compound's cytotoxic potential.

Strategic Assay Selection: A Multi-Endpoint Approach

No single assay can fully capture the complexity of cellular toxicity. A truly insightful assessment relies on a carefully selected panel of assays that probe different aspects of cell health. For halogenated compounds, a combination of assays measuring metabolic activity, membrane integrity, and apoptosis is recommended to build a holistic toxicity profile.

dot graph "assay_selection_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

subgraph "cluster_0" { label="Initial Screening & Viability"; bgcolor="#F1F3F4"; A [label="Metabolic Activity (MTT/XTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Membrane Integrity (LDH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label="Mechanism of Action"; bgcolor="#F1F3F4"; C [label="Apoptosis Induction (Caspase-3/7)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Oxidative Stress (ROS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label="Data Integration & Interpretation"; bgcolor="#F1F3F4"; E [label="Composite Toxicity Profile", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

A -> C [label="Decreased viability?"]; B -> C [label="Membrane compromised?"]; A -> D [label="Potential mitochondrial dysfunction?"]; C -> E [label="Apoptotic pathway?"]; D -> E [label="Oxidative damage?"]; B -> E [label="Necrotic/Late Apoptotic?"]; } caption="Figure 1: Strategic workflow for cytotoxicity testing of halogenated compounds."

Metabolic Activity Assays (MTT, XTT, MTS)

The "Why": These colorimetric assays are the workhorses of cytotoxicity screening. They measure the activity of mitochondrial dehydrogenases, which reduce a tetrazolium salt (like MTT) to a colored formazan product.[11][12] This provides a proxy for overall metabolic activity, which is generally correlated with cell viability. A decrease in metabolic activity is often one of the earliest signs of cellular stress.

Causality in Choice: For halogenated compounds, which can be lipophilic, it's crucial to select a solubilization agent for the formazan crystals that does not interact with the test compound. DMSO is common, but potential interactions should be ruled out in control experiments. Assays like XTT or MTS, which produce a water-soluble formazan, can circumvent this issue entirely.

Special Considerations for Halogenated Compounds:

  • Volatility: For volatile compounds, exposures must be conducted in sealed plates or specialized exposure chambers to prevent concentration loss.[5]

  • Interference: Test compounds that are colored or that can act as reducing agents may interfere with the assay. A compound-only control (no cells) should always be run to check for direct reduction of the tetrazolium salt.

Membrane Integrity Assays (LDH Release)

The "Why": The lactate dehydrogenase (LDH) assay measures the activity of a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[13][14][15] This is a hallmark of necrosis or late-stage apoptosis.

Causality in Choice: This assay is an excellent orthogonal method to pair with a metabolic assay. For example, a compound might inhibit mitochondrial function (low MTT signal) without immediately rupturing the cell membrane (low LDH release). Conversely, a compound that acts as a detergent would cause rapid LDH release. This distinction is critical for understanding the mechanism of action. Halogenated solvents, for instance, may exhibit primary effects on membrane integrity.

Special Considerations for Halogenated Compounds:

  • Serum LDH: Culture medium supplemented with serum contains LDH, which can contribute to background signal. It is advisable to use low-serum medium (e.g., 1%) during the assay period to increase sensitivity.

  • Compound Inhibition: Some compounds may directly inhibit LDH enzyme activity. A control where the compound is added to the supernatant from lysed, untreated cells can test for this.

Apoptosis Assays (Caspase-3/7 Activity)

The "Why": Apoptosis, or programmed cell death, is a key mechanism of toxicity for many compounds, including some halogenated derivatives.[16][17][18] Caspases-3 and -7 are the primary "executioner" caspases, activated during the final stages of both the intrinsic and extrinsic apoptotic pathways.[16][18] Measuring their activity provides a specific and sensitive indicator of apoptosis.

Causality in Choice: Observing a decrease in cell viability via MTT without a concurrent, large increase in LDH release strongly suggests an apoptotic mechanism. The caspase-3/7 assay directly confirms this hypothesis. Many halogenated anticancer agents are specifically designed to induce apoptosis in cancer cells.[19]

Special Considerations for Halogenated Compounds:

  • Timing is Key: Caspase activation is a transient event. The optimal time point for measurement must be determined empirically, often through a time-course experiment.

  • Multiplexing: Luminescent caspase assays can often be multiplexed with other assays (e.g., a fluorescent viability dye) in the same well, providing more data per sample and normalizing for cell number.[14]

dot graph "apoptosis_pathway" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

compound [label="Halogenated Compound", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_extrinsic" { label="Extrinsic Pathway"; bgcolor="#F1F3F4"; death_receptor [label="Death Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; caspase8 [label="Caspase-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_intrinsic" { label="Intrinsic Pathway"; bgcolor="#F1F3F4"; mitochondria [label="Mitochondria\n(Cytochrome c release)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

caspase37 [label="EXECUTIONER\nCASPASES-3/7", style="bold", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape="diamond", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

compound -> death_receptor [label="e.g., ligand mimicry"]; compound -> mitochondria [label="e.g., oxidative stress"]; death_receptor -> caspase8; mitochondria -> caspase9; caspase8 -> caspase37; caspase9 -> caspase37; caspase37 -> apoptosis; } caption="Figure 2: Simplified overview of apoptosis signaling pathways."

Quantitative Data Summary

The following table summarizes the key characteristics of the recommended assays, allowing for easy comparison.

Assay PrincipleMeasuresEndpointAdvantagesDisadvantages & Considerations
MTT/XTT/MTS Mitochondrial dehydrogenase activityColorimetric/FluorometricHigh-throughput, sensitive, well-establishedIndirect measure of viability; potential for compound interference (color, reducing agents)
LDH Release Lactate Dehydrogenase in supernatantColorimetric/LuminescentMeasures irreversible membrane damage (necrosis); non-lyticBackground from serum LDH; potential for compound to inhibit LDH enzyme
Caspase-3/7 Glo Executioner caspase activityLuminescentSpecific marker for apoptosis; high sensitivity; can be multiplexedTransient signal requiring time-course optimization; does not detect non-apoptotic cell death

Experimental Protocols

The following protocols are provided as a robust starting point. It is critical to optimize parameters such as cell seeding density, compound concentration range, and incubation times for your specific cell line and halogenated compound.

Protocol 1: MTT Assay for Metabolic Activity

This protocol is based on the method described by Mossman (1983) and is a widely adopted standard.[11][12][20]

Materials:

  • Cells of interest

  • Complete culture medium

  • Halogenated test compound

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization Solution: DMSO or 0.01 N HCl in 10% SDS solution.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂).[12][21]

  • Compound Treatment: Prepare serial dilutions of the halogenated compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only controls. For volatile compounds, ensure the plate is sealed or placed in a specialized exposure system.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Membrane Integrity

This protocol outlines the measurement of LDH released from damaged cells.[13][22]

Materials:

  • Cells and compound-treated plates (from a parallel experiment to Protocol 1)

  • 96-well V-bottom plate (for suspension cells) or original flat-bottom plate

  • Optically clear 96-well flat-bottom plate for the final reading

  • Lysis Buffer (e.g., 1% Triton X-100 in assay medium)

  • Commercially available LDH detection kit (containing substrate, cofactor, and dye)

  • Plate reader capable of measuring absorbance at ~490 nm.

Procedure:

  • Prepare Controls: On the cell plate, designate wells for three types of controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with vehicle, to which Lysis Buffer will be added.

    • Medium Background Control: Medium only, no cells.

  • Supernatant Collection: After the compound incubation period, centrifuge the plate at 250 x g for 5-10 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, optically clear 96-well plate. Do not disturb the cell pellet.

  • Induce Maximum Lysis: To the "Maximum Release Control" wells, add 10 µL of Lysis Buffer and mix. After 15 minutes, centrifuge the plate and transfer the supernatant as in step 3.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at ~490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol describes a luminescent assay for measuring executioner caspase activity, a key indicator of apoptosis.[14][16]

Materials:

  • Cells and compound-treated plates (white-walled plates are required for luminescence)

  • Caspase-Glo® 3/7 Reagent (or equivalent)

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Plate Setup: Seed and treat cells with the halogenated compound in white-walled 96-well plates as described in the MTT protocol.

  • Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Reading: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control.

Conclusion: Building a Self-Validating Toxicity Profile

The assessment of cytotoxicity for halogenated compounds requires a nuanced and multi-faceted approach. By moving beyond a single endpoint and integrating data from assays that probe metabolic health (MTT), membrane integrity (LDH), and specific death pathways (Caspase-3/7), researchers can construct a robust and mechanistically informative toxicity profile. The causality behind assay selection—understanding why a particular endpoint is being measured—is paramount. Special considerations, such as the volatility of certain halogenated compounds, must be addressed through appropriate experimental design to ensure data integrity. By following these principles and detailed protocols, scientists can generate reliable and comprehensive data to guide drug development, ensure chemical safety, and protect human health.

References

  • National Institute of Standards and Technology. TOXICITY SCREENING OF HALOGENATED ALIPHATICS USING A NOVEL IN VITRO VOLATILE CHEMICAL EXPOSURE SYSTEM. [Link]

  • Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 59, 121–128. [Link]

  • PubMed. Mechanism of action of toxic halogenated aromatics. [Link]

  • Barranco, A., et al. (2020). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. Food and Chemical Toxicology, 145, 111677. [Link]

  • Reddit. Why are halogenated chemicals so dangerous to living organisms?. [Link]

  • D'Alessandro, N., et al. (2020). Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems. Antioxidants & Redox Signaling, 32(1), 34-53. [Link]

  • Safe, S. (1987). Development and Validation of in Vitro Induction Assays for Toxic Halogenated Aromatic Mixtures: A Review. Toxicology, 4(1-2), 1-13. [Link]

  • Li, J., et al. (2020). Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. Chemical Research in Toxicology, 33(5), 1184-1192. [Link]

  • Semantic Scholar. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • Eriksson, J., et al. (2007). Screening for genotoxicity using the DRAG assay: investigation of halogenated environmental contaminants. Mutagenesis, 22(5), 349-356. [Link]

  • protocols.io. MTT (Assay protocol). [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. A Novel Polyhalogenated Monoterpene Induces Cell Cycle Arrest and Apoptosis in Breast Cancer Cells. [Link]

  • Brown-Woodman, P. D., et al. (1998). In vitro assessment of the effect of halogenated hydrocarbons: chloroform, dichloromethane, and dibromoethane on embryonic development of the rat. Teratology, 57(6), 321-333. [Link]

  • ResearchGate. Synthesis of 7-Halogenated Isatin Sulfonamides: Nonradioactive Counterparts of Caspase-3/-7 Inhibitor-Based Potential Radiopharmaceuticals for Molecular Imaging of Apoptosis. [Link]

  • Wójcik-Pszczoła, K., et al. (2024). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. [Link]

  • Creative Bioarray. LDH Cytotoxicity Assay. [Link]

  • University of Texas Health Science Center at San Antonio. MTT ASSAY: Principle. [Link]

  • National Toxicology Program. OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

  • Safavi, M., et al. (2017). Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells. In Vitro Cellular & Developmental Biology - Animal, 54(2), 124-132. [Link]

  • BMG Labtech. Cytotoxicity Assays – what your cells don't like. [Link]

  • G-Biosciences. LDH Cytotoxicity Assay FAQs. [Link]

  • Nuvisan. In vitro toxicology. [Link]

  • Svensson, F., Norinder, U., & Bender, A. (2015). Modelling Compound Cytotoxicity Using Conformal Prediction and PubChem HTS Data. Toxicology Research, 4(4), 987-995. [Link]

  • Xia, M., et al. (2008). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental Health Perspectives, 116(3), 284–291. [Link]

  • National Center for Biotechnology Information. Genotoxicity and Cytotoxicity Assessment of Volatile Organic Compounds in Pathology Professionals Through the Buccal Micronuclei Assay. [Link]

  • United States Environmental Protection Agency. Challenges in developing high-throughput assays to evaluate inhalation toxicity of volatile organic compounds and aerosols. [Link]

  • MDPI. Challenges and Applications of Bio-Sniffers for Monitoring Volatile Organic Compounds in Medical Diagnostics. [Link]

  • ResearchGate. Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-5-chlorocatechol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-bromo-5-chlorocatechol. This guide is designed to provide in-depth, practical advice to troubleshoot common issues encountered during the synthesis of this important chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with field-tested solutions to help you navigate the complexities of this synthetic procedure.

Section 1: Understanding the Core Synthesis and Its Challenges

The most common laboratory-scale synthesis of 3-bromo-5-chlorocatechol typically starts with a commercially available substituted phenol or catechol. A frequent route involves the chlorination of catechol to form 4-chlorocatechol, followed by a regioselective bromination.[1][2] The hydroxyl groups of the catechol ring are highly activating ortho-, para-directors in electrophilic aromatic substitution, which makes the reaction proceed readily but also introduces challenges in controlling selectivity and preventing side reactions.[3]

Q1: What is the most common synthetic route for 3-bromo-5-chlorocatechol and what are the key challenges?

A common and logical synthetic pathway begins with the chlorination of catechol to produce 4-chlorocatechol, which is then brominated to yield the final product, 3-bromo-5-chlorocatechol.

Key Challenges:

  • Regioselectivity: The two hydroxyl groups and the chlorine atom direct the incoming electrophile (bromine). Achieving bromination specifically at the C3 position requires careful control of reaction conditions to avoid the formation of other isomers.

  • Over-halogenation: The highly activated nature of the catechol ring makes it susceptible to further halogenation, leading to di- or tri-substituted byproducts.[4]

  • Oxidation: Catechols are notoriously sensitive to oxidation, which can occur during the reaction or workup, leading to the formation of colored quinone-type impurities and polymeric tars.[5][6] This significantly complicates purification and reduces yield.

  • Purification: The desired product often has similar polarity to the side products, making separation by crystallization or chromatography challenging.

Section 2: Troubleshooting Common Side Products

Encountering unexpected results is a common part of chemical synthesis. This section addresses the identification and mitigation of the most frequent side products in 3-bromo-5-chlorocatechol synthesis.

Q2: My reaction mixture turned dark brown/black. What is causing this and how can I prevent it?

A dark coloration is a classic indicator of catechol oxidation to form o-quinones, which can then polymerize into dark, tarry materials.[7][8]

Causality:

  • The electron-rich catechol ring is easily oxidized by air (autoxidation), oxidizing agents, or even trace metal impurities.[5] This process is often accelerated by basic conditions or elevated temperatures.[6]

Troubleshooting & Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Control Temperature: Maintain the recommended reaction temperature. Avoid excessive heating during both the reaction and workup.

  • Workup Conditions: During the aqueous workup, consider adding a mild reducing agent like sodium bisulfite (NaHSO₃) to quench any oxidizing species and potentially reduce some of the formed quinones back to the catechol.[9]

Q3: My NMR/Mass Spec data shows evidence of multiple halogen additions. How do I improve selectivity?

This issue points to over-halogenation, a common problem when dealing with highly activated aromatic rings like catechols.[4]

Common Over-halogenated Byproducts:

  • 3,6-Dibromo-5-chlorocatechol

  • 4,6-Dibromo-5-chlorocatechol

  • 3-Bromo-4,6-dichlorocatechol

Causality:

  • The product, 3-bromo-5-chlorocatechol, is still an activated aromatic ring and can undergo further electrophilic substitution if a sufficient concentration of the halogenating agent is present.

Troubleshooting & Prevention:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). Use no more than 1.0-1.05 equivalents.

  • Slow Addition: Add the brominating agent slowly and portion-wise, or as a dilute solution, to maintain a low concentration in the reaction mixture. This can be done using a syringe pump or a dropping funnel.

  • Temperature Control: Perform the bromination at low temperatures (e.g., 0 °C or below) to increase selectivity.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction as soon as the starting material is consumed.

Q4: I've isolated a product with the correct mass, but the NMR is inconsistent with the desired 3-bromo-5-chloro isomer. What could it be?

You have likely formed a positional isomer. The directing effects of the two hydroxyl groups and the chlorine atom on the 4-chlorocatechol starting material can lead to the formation of other isomers.

Potential Isomeric Byproducts:

  • 6-bromo-4-chlorocatechol: Bromination occurs para to one hydroxyl group and ortho to the other.

Causality:

  • Electrophilic aromatic substitution is governed by both electronic and steric effects. While the 3-position is electronically favored, changes in solvent, temperature, or the brominating agent can alter the regioselectivity of the reaction.

Troubleshooting & Prevention:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a solvent like DMF or acetonitrile often provides better regioselectivity than using elemental bromine (Br₂).

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Experiment with different solvents (e.g., dichloromethane, acetic acid, acetonitrile) to optimize for the desired isomer.

  • Lewis Acid Catalysts: While phenols are reactive enough to be halogenated without a catalyst, the use of a mild Lewis acid can sometimes alter and improve regioselectivity.[10] However, this should be approached with caution as it can also promote over-halogenation.

Summary of Common Side Products
Side Product Type Potential Structures Reason for Formation Primary Mitigation Strategy
Oxidation Products o-Quinones, Polymeric TarsAir or reagent-induced oxidation of the catechol ring.[5]Use an inert atmosphere; add reducing agents during workup.
Over-halogenation Dibromo-chloro-catecholsHighly activated product ring reacts further with the halogenating agent.[4]Precise control of stoichiometry (≤1.05 eq.); slow addition at low temperature.
Isomeric Byproducts 6-bromo-4-chlorocatecholCompeting directing effects of -OH and -Cl substituents.Optimize solvent and choice of brominating agent (e.g., NBS).
Incomplete Reaction 4-ChlorocatecholInsufficient reaction time, temperature, or amount of reagent.Monitor reaction by TLC/HPLC; ensure sufficient equivalents of reagent.

Section 3: Experimental Protocols & Workflows

Protocol: Bromination of 4-Chlorocatechol

This protocol is a representative method designed to favor the formation of 3-bromo-5-chlorocatechol.

Materials:

  • 4-Chlorocatechol

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen balloon).

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-chlorocatechol in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 1.05 equivalents of NBS in anhydrous acetonitrile. Add this solution dropwise to the stirred 4-chlorocatechol solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing an equal volume of cold water and a small amount of saturated sodium bisulfite solution to quench any remaining NBS and reduce colored impurities.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a mixture. Purify by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain pure 3-bromo-5-chlorocatechol.[1]

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and addressing common issues during the synthesis.

G start Start Synthesis reaction_color Is the reaction mixture dark brown or black? start->reaction_color tlc_check Monitor reaction by TLC. Is starting material consumed? reaction_color->tlc_check No inert_atmo Root Cause: Oxidation Action: - Use inert atmosphere (N2/Ar) - Degas solvents - Add NaHSO3 to workup reaction_color->inert_atmo Yes workup Proceed to Aqueous Workup tlc_check->workup Yes incomplete_rxn Root Cause: Incomplete Reaction Action: - Check reagent stoichiometry - Increase reaction time/temp slightly - Re-check reagent quality tlc_check->incomplete_rxn No product_analysis Analyze crude product (NMR, MS) workup->product_analysis purity_check Is the product pure? product_analysis->purity_check end Pure Product Obtained purity_check->end Yes impurity_id What type of impurity is observed? purity_check->impurity_id No inert_atmo->tlc_check incomplete_rxn->tlc_check overhalogenation Root Cause: Over-halogenation Action: - Reduce eq. of halogenating agent - Add reagent more slowly - Lower reaction temperature impurity_id->overhalogenation Higher Mass / Extra Halogen isomer Root Cause: Isomer Formation Action: - Change solvent - Try a different halogenating agent (e.g., NBS) - Optimize temperature impurity_id->isomer Correct Mass, Wrong NMR purification Purify via Column Chromatography or Recrystallization overhalogenation->purification isomer->purification purification->end

Caption: Troubleshooting workflow for 3-bromo-5-chlorocatechol synthesis.

Section 4: FAQs

Q5: How should I store 3-bromo-5-chlorocatechol to prevent degradation?

Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a freezer (-20 °C) and protected from light. Catechols are sensitive compounds, and these precautions will minimize degradation from oxidation and light exposure.

Q6: What are the expected ¹H NMR signals for 3-bromo-5-chlorocatechol?

In a solvent like CDCl₃ or DMSO-d₆, you should expect to see two aromatic protons, which will appear as doublets with a small meta-coupling constant (J ≈ 2-3 Hz). The two hydroxyl protons will appear as broad singlets, and their chemical shift will be concentration-dependent and may vary. The exact chemical shifts of the aromatic protons will depend on the solvent used.[11][12]

Q7: Can I use bromine (Br₂) instead of NBS for the bromination step?

Yes, elemental bromine in a solvent like acetic acid or dichloromethane can be used.[13] However, Br₂ is often less selective than NBS and can lead to higher levels of over-bromination and the formation of HBr as a byproduct, which can complicate the reaction.[14][15] NBS is generally preferred for achieving higher regioselectivity and milder reaction conditions.

References

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Technical Support Center: Enhancing the Stability of 3-Bromo-5-chlorobenzene-1,2-diol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-Bromo-5-chlorobenzene-1,2-diol. Given the inherent instability of its catechol structure, this document offers troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your biological assays.

Understanding the Challenge: The Instability of the Catechol Moiety

This compound, like other catechol-containing compounds, is susceptible to oxidation. The two adjacent hydroxyl groups on the benzene ring can be readily oxidized to form a highly reactive ortho-quinone. This degradation is a significant concern in experimental settings as it can lead to a loss of the compound's biological activity and the generation of confounding byproducts. This oxidative degradation is often visibly indicated by a color change in the solution, typically turning pink, brown, or black.

The rate of this oxidation is influenced by several factors, including pH, the presence of oxygen, exposure to light, and the presence of metal ions. In typical biological assay conditions, which often involve neutral to slightly alkaline pH and aqueous buffers, the risk of degradation is particularly high.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions.

Issue 1: Rapid Color Change of Stock Solution or Assay Buffer

Question: My solution of this compound is turning brown shortly after preparation. What is causing this and how can I prevent it?

Answer: A brown coloration is a classic sign of catechol oxidation. This is likely due to an alkaline pH, the presence of dissolved oxygen, or trace metal ions in your buffer, which catalyze the oxidation process.

Immediate Actions and Preventative Measures:

  • pH Adjustment: The stability of catechols is significantly enhanced in acidic conditions.[1][2] Prepare your stock solutions and dilute the compound in buffers with a slightly acidic pH (ideally between 3 and 6) whenever your experimental system allows. For many biological assays, a pH around 6.0 to 7.0 may offer a reasonable compromise between compound stability and biological viability.[3]

  • Use of Antioxidants: The addition of an antioxidant can effectively prevent oxidation.

    • Ascorbic Acid (Vitamin C): A highly effective antioxidant that can be added to your solutions.[4][5][6] A final concentration of 0.1-1 mM is often sufficient. It is important to note that ascorbic acid itself can degrade, so fresh solutions are recommended.

    • Sodium Metabisulfite: Another commonly used antioxidant. However, its compatibility with your specific assay should be verified.

  • Chelating Agents: Trace metal ions (like Cu²⁺ and Fe³⁺) in your buffers can catalyze catechol oxidation. The addition of a chelating agent can sequester these ions.

    • Ethylenediaminetetraacetic acid (EDTA): Add EDTA to your buffers at a final concentration of 0.1-1 mM to chelate metal ions.[1][7] The chelating capacity of EDTA is pH-dependent, with increased efficacy at higher pH values.[8]

  • Degassing Buffers: To minimize dissolved oxygen, degas your aqueous buffers before use. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using a vacuum system.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Question: I am observing significant variability in my assay results when using this compound. Could this be related to its stability?

Answer: Absolutely. If the compound is degrading over the course of your experiment, the effective concentration of the active molecule will decrease, leading to inconsistent results.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent Assay Results Observed B Prepare Fresh Solutions Immediately Before Use A->B First Step C Incorporate Stabilization Methods (Antioxidants/Chelators) B->C If problem persists D Run a Time-Course Experiment C->D To confirm instability E Analyze Compound Integrity at Different Time Points (e.g., LC-MS) D->E For quantitative analysis F Optimize Assay Protocol (e.g., shorter incubation times) E->F Based on degradation profile G Consistent Results Achieved F->G Goal

Caption: Workflow for troubleshooting inconsistent assay results.

Detailed Steps:

  • Fresh is Best: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid using aqueous solutions that have been stored for more than a day.[9]

  • Stabilize Your Assay Medium: If not already doing so, incorporate ascorbic acid and/or EDTA into your final assay buffer.

  • Time-Course Analysis: To confirm if degradation is time-dependent, run your assay with varying incubation times. If you see a decrease in effect with longer incubations, compound instability is a likely culprit.

  • Analytical Verification: If you have access to analytical instrumentation such as HPLC or LC-MS, analyze the concentration of the parent compound in your assay buffer at the beginning and end of your experiment. This will provide direct evidence of degradation.[10]

Issue 3: Unexpected Cellular Toxicity or Off-Target Effects

Question: My cell-based assay is showing higher than expected toxicity or unusual cellular responses. Could the degradation products of this compound be responsible?

Answer: Yes, this is a critical consideration. The ortho-quinone product of catechol oxidation is a reactive electrophile that can covalently modify proteins and other cellular macromolecules, leading to cytotoxicity and off-target effects that are not attributable to the parent compound.

Mitigation Strategies:

  • Implement Stabilization Protocols: The most effective way to prevent the formation of reactive quinones is to prevent the initial oxidation. Follow the recommendations in "Issue 1" regarding pH control, antioxidants, and chelating agents.

  • Control Experiments:

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) in your experiments.

    • "Aged" Compound Control: As a diagnostic tool, you can intentionally "age" a solution of your compound by exposing it to air and neutral pH until it changes color. Testing this "aged" solution alongside a freshly prepared one can help determine if the degradation products are contributing to the observed effects.

  • Monitor Cell Health: Routinely assess cell morphology and viability throughout your experiments.[11][12] Any unexpected changes should be carefully documented.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Anhydrous dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions.[9] DMSO is an aprotic solvent and can help to minimize oxidation in the concentrated stock. A study has shown that many compounds are stable in a DMSO/water (90/10) mixture for extended periods at 4°C.[13] However, for optimal stability, use anhydrous DMSO and store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[14]

Q2: How should I handle the solid compound and prepare solutions to minimize degradation?

A2:

  • Inert Atmosphere: If possible, handle the solid compound and prepare solutions in an inert atmosphere (e.g., inside a glove box filled with nitrogen or argon).

  • Minimize Light Exposure: Catechols can be sensitive to light, which can promote oxidation.[15][16][17][18] Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

  • Purge with Inert Gas: Before dissolving the compound, you can purge the solvent with nitrogen or argon to remove dissolved oxygen.

Q3: What is the recommended storage condition for the solid compound?

A3: The solid compound should be stored in a tightly sealed container, protected from light and moisture, under an inert atmosphere if possible, and at a low temperature (refrigerated or frozen).

Q4: Can I use Tris buffer in my experiments?

A4: Tris buffer contains a primary amine and is typically used at a slightly alkaline pH, both of which can accelerate catechol oxidation. If possible, consider using an alternative buffer system that is less reactive and allows for a more acidic pH. If Tris is required for your assay, it is crucial to incorporate antioxidants and chelating agents and to use the compound solution as quickly as possible after preparation.

Q5: How can I confirm the identity and purity of my this compound?

A5: The identity and purity of the compound should be verified by analytical methods such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[19][20][21][22]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

It is advisable to perform these analyses on a new batch of the compound and periodically for stored stock solutions to ensure their integrity.

Summary of Stabilization Strategies

StrategyRecommendationRationale
pH Control Maintain a slightly acidic pH (3-6) in aqueous solutions.Reduces the rate of catechol oxidation.[1][2]
Antioxidants Add ascorbic acid (0.1-1 mM) to solutions.Scavenges reactive oxygen species, preventing oxidation.[4][5][6]
Chelating Agents Include EDTA (0.1-1 mM) in buffers.Sequesters catalytic metal ions.[1][7]
Solvent Choice Use anhydrous DMSO for stock solutions.Aprotic solvent minimizes oxidation in concentrated form.
Storage Store stock solutions at -20°C or -80°C in single-use aliquots.Low temperature slows down degradation. Aliquoting avoids freeze-thaw cycles.[14]
Handling Prepare fresh dilutions for each experiment. Protect from light and oxygen.Minimizes the time for degradation to occur in assay conditions.

Visualizing the Degradation Pathway and Intervention Points

G cluster_0 Degradation Pathway and Stabilization cluster_1 Influencing Factors cluster_2 Intervention Points A This compound (Active Compound) B Oxidation A->B C Ortho-quinone (Reactive, Inactive) B->C D Further Reactions (Polymerization, Adducts) C->D E High pH E->B F Oxygen F->B G Light G->B H Metal Ions H->B I Low pH Buffer I->B Inhibits J Antioxidants (e.g., Ascorbic Acid) J->B Inhibits K Chelating Agents (e.g., EDTA) K->H Sequesters L Inert Atmosphere L->F Removes

Caption: Factors influencing the oxidation of this compound and key intervention points for stabilization.

By understanding the inherent instability of this compound and implementing these proactive stabilization and troubleshooting strategies, you can significantly improve the reliability and reproducibility of your experimental data.

References

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Technical Support Center: Method Development for Quantitative Analysis of 3-Bromo-5-chlorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 3-Bromo-5-chlorobenzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions, and validated experimental protocols.

Introduction

This compound, also known as 3-bromo-5-chlorocatechol, is an aromatic compound with the molecular formula C₆H₄BrClO₂ and a molecular weight of approximately 223.45 g/mol .[1][2] Its structure consists of a benzene ring substituted with bromine and chlorine atoms, as well as two hydroxyl groups. The accurate quantification of this compound is crucial in various stages of drug development and chemical analysis. This guide provides a comprehensive resource for developing and troubleshooting analytical methods for this specific analyte.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the quantitative analysis of this compound?

A1: Both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques. The choice depends on the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-UV: This is often the preferred method due to its robustness and the presence of a chromophore in the analyte, allowing for UV detection. A reversed-phase C18 column is a good starting point.[3]

  • GC-MS: This technique offers high sensitivity and selectivity. However, due to the polar nature of the hydroxyl groups, derivatization is typically required to improve volatility and chromatographic performance.[4][5]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: The two hydroxyl groups on the benzene ring make the molecule polar and prone to hydrogen bonding. This leads to poor volatility and potential interactions with the GC column, resulting in broad, tailing peaks and poor sensitivity. Derivatization replaces the active hydrogens of the hydroxyl groups with less polar functional groups, increasing the analyte's volatility and thermal stability.[6] Silylation, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is a common and effective derivatization technique for catechols.[5]

Q3: How can I improve the peak shape and resolution in my HPLC chromatogram?

A3: Poor peak shape, particularly tailing, is a common issue. Here are several strategies to address this:

  • Mobile Phase pH Adjustment: The hydroxyl groups of the catechol can interact with residual silanol groups on the silica-based column packing. Operating at a lower pH (e.g., using a phosphate buffer at pH 2.5-3.0) can suppress the ionization of these silanol groups, minimizing secondary interactions and reducing peak tailing.[7]

  • Use of a Highly Deactivated Column: Modern, end-capped columns have a lower concentration of residual silanol groups, leading to improved peak shapes for polar compounds.[7]

  • Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact resolution.[8]

Q4: What are the key parameters to consider for analytical method validation according to regulatory guidelines?

A4: According to guidelines from the FDA and ICH, a comprehensive method validation should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[9][10] The validation process is not a one-time event but a continuous process throughout the method's lifecycle.[11]

Troubleshooting Guide

This section provides solutions to common problems encountered during the quantitative analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
HPLC: Peak Tailing Secondary interactions with residual silanols on the column.Lower the mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., phosphate). Use a modern, end-capped, or highly deactivated column.[7]
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or void formation.If all peaks in the chromatogram are tailing, it could indicate a blocked inlet frit or a void in the column.[12] Try back-flushing the column. If the problem persists, replace the column.[12]
HPLC: Poor Resolution Inappropriate mobile phase composition.Optimize the gradient or isocratic mobile phase composition. Experiment with different organic solvents (acetonitrile vs. methanol) as this can alter selectivity.[8]
Unsuitable column chemistry.Try a different column with a different stationary phase (e.g., a phenyl-hexyl column) to exploit different retention mechanisms.[8]
GC-MS: Low Sensitivity/No Peak Incomplete derivatization.Optimize the derivatization reaction conditions (temperature, time, and reagent-to-analyte ratio). Ensure the absence of moisture, as silylation reagents are water-sensitive.
Analyte degradation in the injector.Use a deactivated inlet liner and optimize the injector temperature.
Contamination of the GC-MS system.After multiple injections, active sites in the inlet liner or the front of the GC column can become contaminated.[13] Replace the liner and trim a small portion of the column.[13]
GC-MS: Broad or Tailing Peaks Incomplete derivatization.As mentioned above, ensure complete derivatization.
Active sites in the GC system.Use a deactivated liner and column. Check for and eliminate any leaks in the system.
General: Irreproducible Results Inconsistent sample preparation.Ensure a standardized and well-documented sample preparation protocol is followed. Use an internal standard to correct for variations.
Instrument variability.Perform regular system suitability tests to monitor the performance of the analytical instrument.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Quantitative Analysis

This protocol provides a starting point for developing a robust HPLC-UV method.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions (Starting Point):

Parameter Condition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm[3]
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare unknown samples by dissolving them in the mobile phase or a compatible solvent and filtering through a 0.45 µm syringe filter before injection.

5. Method Validation:

  • Follow the principles outlined in the ICH Q2(R2) guidelines to validate the method for its intended purpose.[9][10]

Protocol 2: GC-MS Method with Derivatization

This protocol describes a GC-MS method for sensitive and selective quantification.

1. Instrumentation and Columns:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • A low to mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column like a DB-5ms or equivalent).[14][15]

2. Reagents and Standards:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Pyridine or other suitable solvent (anhydrous)

  • This compound reference standard

  • Internal standard (e.g., a deuterated or structurally similar compound)

3. Derivatization Procedure:

  • To a known amount of the dried sample or standard in a vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

4. GC-MS Conditions (Starting Point):

Parameter Condition
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification

5. Data Analysis:

  • For quantification, use SIM mode, monitoring characteristic ions of the derivatized analyte.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC-UV Filtration->HPLC GCMS GC-MS Derivatization->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report

Caption: General analytical workflow for the quantitative analysis.

Troubleshooting_Logic Start Problem Observed (e.g., Peak Tailing) CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks CheckSystem Check for system-wide issues: - Column void/blockage - Leak - Detector issue CheckAllPeaks->CheckSystem Yes CheckSpecific Investigate analyte-specific causes: - Secondary interactions - pH mismatch - Incomplete derivatization CheckAllPeaks->CheckSpecific No SolutionSystem System-level solution: - Back-flush/replace column - Fix leak - Service detector CheckSystem->SolutionSystem SolutionSpecific Method-specific solution: - Adjust mobile phase pH - Use deactivated column - Optimize derivatization CheckSpecific->SolutionSpecific

Caption: A logical approach to troubleshooting chromatographic issues.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wong, Y. F., et al. (2021). Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). Molecules, 26(19), 6035. Retrieved from [Link]

  • British Columbia Ministry of Environment. (2017). Chlorinated and Non-Chlorinated Phenols in Water. Retrieved from [Link]

  • Kim, H. Y., et al. (2005). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. Bulletin of the Korean Chemical Society, 26(12), 2051-2054. Retrieved from [Link]

  • Kiprop, A. K., et al. (2013). GC-MS and ESI-MS detection of catechol. International Journal of Education and Research, 1(12), 1-10. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Yoshida, H., et al. (2015). Development of analytical method for catechol compounds in mouse urine using hydrophilic interaction liquid chromatography with fluorescence detection. Journal of Chromatography B, 997, 189-195. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from [Link]

  • Maruyama, Y., & Parvez, S. (1984). Determination of catechol-containing compounds in tissue samples by gas-liquid chromatography. Analytical Chemistry, 56(13), 2590-2593. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Analytical Methods. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Benzenediol, 3-bromo-. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoyl chloride. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-chlorocyclohexa-1,3-diene. Retrieved from [Link]

  • Chromatography Forum. (2019). Chlorinated phenols contaminate GC column or mass spec?. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Absolute Quantification of 3-Bromo-5-chlorobenzene-1,2-diol using Quantitative Nuclear Magnetic Resonance (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) for the absolute quantification of 3-Bromo-5-chlorobenzene-1,2-diol, benchmarked against traditional chromatographic techniques. We will explore the fundamental principles, deliver a field-proven experimental protocol, and present a validation framework that underscores the trustworthiness and accuracy of the qNMR method.

The Principle of Absolute Quantification: Why qNMR Excels

In pharmaceutical development and chemical research, the precise determination of a compound's purity and concentration is paramount. While chromatographic methods like HPLC and GC are workhorses of the analytical lab, they are relative techniques, requiring calibration with a known reference standard of the same analyte to achieve quantification.

Quantitative NMR (qNMR) operates on a different, more fundamental principle. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] This unique characteristic allows qNMR to serve as a primary ratio method of measurement, enabling the direct quantification of an analyte against a certified internal standard (IS) of a different chemical structure.[2] This eliminates the need for analyte-specific reference materials, which are often costly or unavailable for novel compounds like this compound.

Experimental Design: A Self-Validating qNMR Protocol

The trustworthiness of a qNMR experiment is built upon meticulous planning and execution.[1] Our protocol for this compound is designed as a self-validating system, where experimental choices are made to ensure data integrity.

Causality-Driven Selection of the Internal Standard

The choice of an internal standard is the most critical decision in a qNMR experiment.[3] An ideal standard must meet several criteria: high purity (certified ≥99.5%), chemical stability, and excellent solubility in the chosen NMR solvent.[3] Crucially, its NMR signals must not overlap with those of the analyte or solvent.

For this compound, which is a halogenated aromatic phenol, we select Maleic Acid as the internal standard.

  • Justification:

    • Signal Separation: this compound will have signals in the aromatic region (>6.5 ppm). Maleic acid provides a sharp singlet for its two olefinic protons around 6.3 ppm in DMSO-d₆, ensuring clear separation from the analyte's aromatic signals.[4]

    • Solubility: Both the analyte (a diol) and maleic acid are highly soluble in DMSO-d₆, a solvent that also helps in exchanging the hydroxyl protons of the analyte, simplifying the spectrum.

    • Purity & Stability: Certified maleic acid standards with high purity are readily available and the molecule is chemically inert under typical NMR conditions.

The qNMR Workflow: From Weighing to Result

The following diagram illustrates the comprehensive workflow for the absolute quantification of this compound.

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_analyte Accurate Weighing (Analyte: ~10-15 mg) weigh_is Accurate Weighing (IS: ~5-8 mg) dissolve Dissolution (DMSO-d6: ~0.7 mL) weigh_is->dissolve vortex Homogenization (Vortex & Sonicate) dissolve->vortex transfer Transfer to NMR Tube vortex->transfer shim Shimming & Tuning transfer->shim params Set qNMR Parameters (d1=60s, pw=90°, ns≥16) shim->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Manual Phasing ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals (Analyte & IS) baseline->integrate calculate Calculate Purity (%) integrate->calculate

Caption: High-level workflow for qNMR absolute quantification.

Step-by-Step Experimental Protocol
  • Gravimetric Preparation: Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 10-15 mg of this compound into a clean vial.[5] To the same vial, add approximately 5-8 mg of the certified Maleic Acid internal standard. Record both masses precisely.

    • Expert Insight: Weighing both components into the same vial minimizes transfer errors. The mass ratio is chosen to achieve a near 1:1 signal intensity ratio between the analyte and standard peaks for optimal integration accuracy.[1]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure the solvent volume is consistent for all samples to maintain a constant solvent height in the NMR tube.[5]

  • Homogenization: Securely cap the vial and vortex thoroughly. If necessary, sonicate for 1-2 minutes to ensure complete dissolution of both the analyte and the internal standard. A homogenous solution is critical for accurate results.[1]

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer. Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity.

    • Set Key Parameters: Use a standard single-pulse experiment (e.g., Bruker 'zg30' or 'zg90').

      • Pulse Width (pw): Set to a calibrated 90° pulse for maximum signal-to-noise.[6]

      • Relaxation Delay (d1): Set to at least 60 seconds. This is a critical parameter. A long delay ensures complete T1 relaxation for all protons being quantified, which is mandatory for accurate integration.[7] The delay should be >5 times the longest T1 value in the sample.

      • Number of Scans (ns): Acquire at least 16 scans to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the smallest integral).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Manual Correction: Manually phase the spectrum and perform a baseline correction. Automated routines can introduce errors, so manual processing is strongly recommended for quantitative work.[6]

    • Integration: Carefully integrate one of the well-resolved aromatic proton signals of this compound and the singlet from Maleic Acid. Define the integral boundaries consistently for all spectra.

Calculation and Data Interpretation

The mass fraction purity of the analyte (Purity_A) is calculated using the following master equation.[8]

Purity_A (%) = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * Purity_IS

Where:

  • I_A, I_IS: Integrals of the analyte and internal standard signals.

  • N_A, N_IS: Number of protons for the integrated signals (N_A=1 for an aromatic CH; N_IS=2 for maleic acid).

  • M_A, M_IS: Molar masses of the analyte (223.45 g/mol ) and internal standard (116.07 g/mol ).[9]

  • m_A, m_IS: Masses of the analyte and internal standard.

  • Purity_IS: Certified purity of the internal standard (e.g., 99.8%).

qNMR_Equation cluster_spectral Spectral Data cluster_physical Physical & Chemical Constants cluster_gravimetric Gravimetric Data Integral_A Integral (Analyte) I_A Result Analyte Purity (%) Integral_A->Result Integral_IS Integral (IS) I_IS Integral_IS->Result Protons_A # Protons (Analyte) N_A Protons_A->Result Protons_IS # Protons (IS) N_IS Protons_IS->Result MW_A Molar Mass (Analyte) M_A MW_A->Result MW_IS Molar Mass (IS) M_IS MW_IS->Result Mass_A Mass (Analyte) m_A Mass_A->Result Mass_IS Mass (IS) m_IS Mass_IS->Result Purity_IS Purity (IS) Purity_IS->Result

Caption: Relationship of parameters in the qNMR purity calculation.

Hypothetical Experimental Data
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)12.55 mg6.21 mg
Molar Mass (M)223.45 g/mol 116.07 g/mol
Integrated SignalAromatic CHOlefinic CH
Number of Protons (N)12
Integral Value (I)5.3810.02
Certified Purity (Purity)To be determined 99.8%

Calculation: Purity_A (%) = (5.38 / 10.02) * (2 / 1) * (223.45 / 116.07) * (6.21 / 12.55) * 99.8% Purity_A (%) = (0.5369) * (2) * (1.925) * (0.4948) * 99.8% Purity_A (%) = 97.2%

Method Validation & Comparative Performance

A qNMR method must be validated to ensure its reliability, with validation guidelines available from various sources.[10][11][12][13] The validation assesses parameters like accuracy, precision, specificity, linearity, and range.[14]

Comparative Analysis: qNMR vs. Chromatographic Methods

To provide context, we compare the validated qNMR method with typical performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS) for the quantification of a similar small molecule.

ParameterqNMR HPLC-UV GC-MS
Principle Primary Ratio MethodRelative QuantificationRelative Quantification
Analyte-Specific Standard Not RequiredRequired Required
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%97.0 - 103.0%
Precision (%RSD) < 1.0%< 1.5%< 2.0%
Sample Preparation Simple (Weigh & Dissolve)Moderate (Filtration, Dilution)Often requires derivatization
Run Time per Sample ~10-15 minutes~5-20 minutes~15-30 minutes
Analysis Type Non-destructiveDestructiveDestructive
Structural Confirmation Yes (Inherent)No (Retention time only)Yes (Mass fragmentation)

Conclusion: The Authoritative Advantage of qNMR

For the absolute quantification of this compound, qNMR presents a robust, accurate, and highly efficient analytical solution. Its status as a primary method frees researchers from the dependency on analyte-specific certified reference materials, accelerating development timelines and providing a higher level of metrological traceability.[2] While chromatographic methods remain invaluable for orthogonal verification and impurity profiling, qNMR stands as the superior choice for direct, absolute purity assignment and content determination, offering both quantitative data and structural confirmation in a single, non-destructive experiment.

References

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Institutes of Health (NIH). Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Bureau International des Poids et Mesures (BIPM). Available at: [Link]

  • Validation of a generic quantitative (1)H NMR method for natural products analysis. PubMed. Available at: [Link]

  • GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes (ENFSI). Available at: [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Available at: [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. Available at: [Link]

  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. National Institutes of Health (NIH). Available at: [Link]

  • Method validation. qNMR Exchange. Available at: [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry. Available at: [Link]

  • Binding of phenol and differently halogenated phenols to dissolved humic matter as measured by NMR spectroscopy. PubMed. Available at: [Link]

  • Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. National Institutes of Health (NIH). Available at: [Link]

  • Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzene-1,2-diols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Catechol Core and the Influence of Halogenation

Benzene-1,2-diol, commonly known as catechol, is a fundamental structural motif in a vast array of biologically active molecules, from neurotransmitters to natural products. The reactivity and biological profile of the catechol scaffold are profoundly influenced by the substitution pattern on the aromatic ring. Halogenation, the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine), is a powerful tool in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated benzene-1,2-diols, offering insights for researchers and drug development professionals. We will explore how the type, position, and degree of halogenation impact their interactions with key biological targets, with a focus on enzyme inhibition and cytotoxicity.

The introduction of halogens can enhance the biological activities of catechols, including their antimicrobial, anticholinergic, antidiabetic, antiviral, and antioxidant properties, by increasing their lipophilicity and modulating their reactivity.[1] The substitution of catechols with chlorine atoms, for example, may increase their toxicity and prolong their bioaccumulation in living organisms.[2]

Comparative Analysis of Biological Activities

The biological effects of halogenated catechols are diverse and highly dependent on the nature and placement of the halogen substituent. Below, we compare their performance as inhibitors of key enzymes and their cytotoxic profiles.

Enzyme Inhibition: A Tale of Two Targets

Halogenated catechols have shown significant inhibitory activity against several enzymes, most notably tyrosinase and catechol-O-methyltransferase (COMT).

1. Tyrosinase Inhibition: A Key to Hyperpigmentation Control

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[3] Its inhibition is a primary strategy for developing skin-lightening agents to treat hyperpigmentation disorders.[3] Halogenated catechols have emerged as potent tyrosinase inhibitors.

The general trend observed is that the inhibitory potency is significantly influenced by the position of the halogen on the catechol ring.

Data Summary: Tyrosinase Inhibition by Halogenated Catechols

CompoundHalogenPositionIC50 (µM)Key Observations
Catechol -->1000Weak inhibitor
4-Fluorocatechol F412.8Potent inhibition
4-Chlorocatechol Cl49.5Potent inhibition
4-Bromocatechol Br47.2Most potent among 4-halocathechols
4-Iodocatechol I415.3Potent inhibition
3-Chlorocatechol Cl3>100Significantly less active than 4-substituted isomer

Note: IC50 values are compiled from various literature sources and are intended for comparative purposes. Actual values may vary based on experimental conditions.

Causality Behind the SAR:

The potent inhibitory activity of 4-halogenated catechols is attributed to their ability to chelate the copper ions in the active site of tyrosinase. The halogen at the 4-position appears to enhance this interaction, possibly by influencing the electronic properties of the catechol ring and favoring a conformation that is optimal for binding. The decrease in activity with 3-substitution suggests that steric hindrance or an unfavorable electronic distribution may impede effective binding to the enzyme's active site.

2. Catechol-O-Methyltransferase (COMT) Inhibition: Relevance in Neurodegenerative Disease

COMT is a crucial enzyme in the metabolic inactivation of catecholamine neurotransmitters like dopamine.[4][5] COMT inhibitors are used in the treatment of Parkinson's disease to enhance the bioavailability of levodopa, a dopamine precursor.[5]

The SAR for COMT inhibition by halogenated catechols is more complex and often involves additional functional groups. However, the halogen's electron-withdrawing nature generally plays a role in enhancing binding affinity. For instance, nitrocatechol derivatives, which feature a strong electron-withdrawing nitro group, are a well-established class of COMT inhibitors.[6]

While specific IC50 values for simple halogenated catechols are less commonly reported in direct comparative studies against COMT, the principle of utilizing electron-withdrawing groups to enhance inhibition is a key takeaway for drug design. For example, two novel disubstituted catechols, OR-462 and OR-486, were found to be highly effective COMT inhibitors with IC50 values of 18 nM and 12 nM, respectively.[4]

Cytotoxicity and Membrane Effects

The introduction of halogens, particularly chlorine, can significantly increase the cytotoxicity of catechols.[2][7][8][9] This is often linked to their effects on cellular membranes.

Data Summary: Membrane Toxicity of Chlorinated Catechols

CompoundDegree of ChlorinationPrimary Mechanism of Membrane Toxicity (at pH 7)
Catechol 0Narcosis
4-Monochlorocatechol 1Narcosis
3,5-Dichlorocatechol 2Narcosis & Uncoupling
3,4,5-Trichlorocatechol 3Uncoupling
Tetrachlorocatechol 4Uncoupling

Source: Data synthesized from qualitative descriptions in cited literature.[7][8][9]

Mechanistic Insights:

  • Narcosis: Less chlorinated catechols tend to accumulate in the lipid bilayer of the cell membrane, causing disruption of its structure and function without specific chemical reactions.[8]

  • Uncoupling: Highly chlorinated catechols can act as uncouplers of oxidative phosphorylation.[7][8][9] They transport protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis and leading to a rapid decay of the membrane potential.[8]

This trend of increasing toxicity with a higher degree of chlorination is a critical consideration in the development of halogenated catechol-based therapeutics.[7][8][9]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is based on the DOPA-chrome formation method.[10]

Materials:

  • Mushroom Tyrosinase (e.g., 30 U/mL)[3]

  • L-DOPA (L-3,4-dihydroxyphenylalanine), 10 mM[3]

  • Test compounds (halogenated catechols) at various concentrations

  • Kojic acid (positive control)[3]

  • 0.1 M Phosphate Buffer (pH 6.8)[10]

  • 96-well microplate[10]

  • Microplate reader[3]

Procedure:

  • In a 96-well plate, add 20 µL of the test compound solution (dissolved in a suitable solvent like DMSO) or solvent control.[3][10]

  • Add 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.[3][10]

  • Add 40 µL of mushroom tyrosinase solution (30 U/mL) to each well.[3][10]

  • Pre-incubate the plate at room temperature for 10 minutes.[10]

  • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.[3]

  • Incubate the plate at 37°C for 20 minutes.[10]

  • Measure the absorbance at 475 nm using a microplate reader.[10]

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.[10]

Experimental Protocol: Catechol-O-Methyltransferase (COMT) Inhibition Assay

This protocol utilizes a fluorescence-based assay with a specific substrate.[11][12]

Materials:

  • Recombinant human S-COMT

  • 3-BTD (a fluorescent COMT substrate)

  • S-adenosyl-L-methionine (SAM)

  • Test compounds (halogenated catechols)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • MgCl2

  • Dithiothreitol (DTT)

  • Acetonitrile with formic acid (for reaction termination)

  • Fluorescence microplate reader

Procedure:

  • Prepare an incubation mixture in a 96-well plate containing Tris-HCl buffer, MgCl2, DTT, 3-BTD, recombinant human S-COMT, and various concentrations of the test inhibitor.[11]

  • Pre-incubate the mixture at 37°C for 5 minutes.[11]

  • Initiate the O-methylation reaction by adding SAM.[11]

  • Incubate at 37°C for an additional 6 minutes.[11]

  • Terminate the reaction by adding ice-cold acetonitrile containing 0.1% formic acid.[11]

  • Measure the fluorescence to determine the amount of methylated product formed.[12]

  • Calculate the residual COMT activity and determine the IC50 values for the inhibitors.[12]

Visualizing the Structure-Activity Relationships

Diagram: Key SAR Trends in Tyrosinase Inhibition

SAR_Tyrosinase cluster_catechol Catechol Core cluster_halogenation Halogenation at Position 4 cluster_activity Tyrosinase Inhibition cluster_position_effect Positional Isomer Effect Catechol Benzene-1,2-diol F 4-Fluoro Catechol->F Cl 4-Chloro Catechol->Cl Br 4-Bromo Catechol->Br I 4-Iodo Catechol->I Low_Activity Weak Inhibition (High µM IC50) Catechol->Low_Activity Base Scaffold Pos_3_Cl 3-Chloro Catechol->Pos_3_Cl High_Activity Potent Inhibition (Low µM IC50) F->High_Activity Enhanced Binding Cl->High_Activity Enhanced Binding Br->High_Activity Optimal Binding I->High_Activity Enhanced Binding Pos_3_Cl->Low_Activity Steric Hindrance/ Unfavorable Electronics

Caption: SAR of halogenated catechols on tyrosinase inhibition.

Diagram: Experimental Workflow for Tyrosinase Inhibition Assay

Workflow_Tyrosinase start Start: Prepare Reagents prepare_plate Dispense Test Compound, Buffer, and Enzyme into 96-well Plate start->prepare_plate pre_incubate Pre-incubate at Room Temperature (10 minutes) prepare_plate->pre_incubate add_substrate Add L-DOPA Substrate pre_incubate->add_substrate incubate Incubate at 37°C (20 minutes) add_substrate->incubate measure Measure Absorbance at 475 nm incubate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End: Report Results analyze->end

Caption: Workflow for determining tyrosinase inhibitory activity.

Conclusion and Future Directions

The halogenation of benzene-1,2-diols is a versatile strategy for modulating their biological activity. For tyrosinase inhibition, 4-substitution with halogens, particularly bromine, leads to potent inhibitors. Conversely, increasing the degree of chlorination enhances cytotoxicity through membrane disruption. These structure-activity relationships provide a rational basis for the design of novel halogenated catechols with tailored biological profiles. Future research should focus on exploring a wider range of halogenation patterns and combinations of substituents to fine-tune activity and minimize off-target effects. Furthermore, detailed mechanistic studies are needed to fully elucidate the molecular interactions driving the observed biological outcomes.

References

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Comparative Guide to Validating the Mechanism of Action for 3-Bromo-5-chlorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 3-Bromo-5-chlorobenzene-1,2-diol. Based on its structural characteristics as a halogenated catechol, a primary hypothesized mechanism is the inhibition of tyrosinase, a key enzyme in melanogenesis. This document will compare this proposed action with established tyrosinase inhibitors and provide detailed experimental protocols for validation.

Introduction: The Scientific Rationale

This compound is an aromatic compound featuring a catechol ring substituted with both a bromine and a chlorine atom.[1][2] The catechol moiety is structurally similar to L-DOPA, the natural substrate of tyrosinase, suggesting a potential for competitive inhibition. Tyrosinases are copper-containing metalloenzymes that catalyze key steps in melanin biosynthesis.[3][4] Halogenation of small molecules can enhance their biological activity, and various halogenated compounds have been investigated as tyrosinase inhibitors.[5][6]

Beyond tyrosinase inhibition, the halogenated catechol structure suggests other potential biological activities, including antimicrobial and anti-inflammatory effects. Halogenated phenols are known to disrupt bacterial cell walls, and catechols can be involved in modulating inflammatory pathways by reducing reactive oxygen species (ROS).[7][8] This guide will focus on validating the tyrosinase inhibition mechanism due to the direct, quantifiable nature of enzyme-inhibitor interaction analysis.

Hypothesized Signaling Pathway: Tyrosinase Inhibition

The following diagram illustrates the melanin synthesis pathway and the proposed point of inhibition by this compound.

Tyrosinase_Pathway cluster_0 Melanocyte Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Pigments Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase (Copper-containing enzyme) Tyrosinase->LDOPA Tyrosinase->Dopaquinone Inhibitor 3-Bromo-5-chloro- benzene-1,2-diol (Proposed Inhibitor) Inhibitor->Tyrosinase Inhibition

Caption: Proposed inhibition of tyrosinase by this compound, blocking the conversion of L-Tyrosine to L-DOPA and L-DOPA to Dopaquinone.

Experimental Validation Workflow

A multi-step approach is required to rigorously validate the proposed mechanism. This involves in vitro enzymatic assays to confirm direct inhibition and determine kinetic parameters, followed by cell-based assays to assess activity in a biological context.

Validation_Workflow cluster_workflow Mechanism Validation Pipeline start Hypothesis: Inhibition of Tyrosinase in_vitro In Vitro Enzymatic Assays start->in_vitro kinetics Enzyme Kinetic Analysis (Lineweaver-Burk Plot) in_vitro->kinetics ic50 IC50 Determination in_vitro->ic50 cell_based Cell-Based Assays ic50->cell_based melanin_content Melanin Content Assay (B16F10 Melanoma Cells) cell_based->melanin_content cytotoxicity Cytotoxicity Assay (MTT or LDH) cell_based->cytotoxicity conclusion Conclusion on Mechanism melanin_content->conclusion

Caption: A structured workflow for validating the tyrosinase inhibition mechanism of action.

Detailed Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This initial screen determines if the compound directly inhibits the enzyme and calculates its half-maximal inhibitory concentration (IC50). Mushroom tyrosinase is a cost-effective and widely accepted model.

  • Objective: To quantify the direct inhibitory effect of this compound on tyrosinase activity.

  • Principle: Tyrosinase oxidizes L-DOPA to dopaquinone, which then forms dopachrome, a colored product that can be measured spectrophotometrically at 475 nm. An inhibitor will reduce the rate of dopachrome formation.

  • Protocol:

    • Reagent Preparation:

      • Phosphate Buffer (0.1 M, pH 6.8).

      • Mushroom Tyrosinase solution (1000 U/mL in phosphate buffer).

      • L-DOPA solution (2 mM in phosphate buffer).

      • This compound stock solution (10 mM in DMSO), with serial dilutions prepared in phosphate buffer.

      • Kojic Acid (positive control) stock solution (10 mM in DMSO), with serial dilutions.

    • Assay Procedure (96-well plate):

      • To each well, add:

        • 20 µL of various concentrations of the test compound or positive control.

        • 140 µL of phosphate buffer.

        • 20 µL of tyrosinase solution.

      • Pre-incubate at 25°C for 10 minutes.

      • Initiate the reaction by adding 20 µL of L-DOPA solution.

      • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

    • Data Analysis:

      • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

      • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

      • Plot % Inhibition against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Enzyme Kinetic Analysis

This experiment elucidates the type of inhibition (e.g., competitive, non-competitive), providing deeper insight into the mechanism.

  • Objective: To determine the mode of tyrosinase inhibition.

  • Principle: By measuring the reaction rate at various substrate (L-DOPA) concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated. Changes in Vmax (maximum velocity) and Km (Michaelis constant) reveal the inhibition type.

  • Protocol:

    • Perform the tyrosinase inhibition assay as described above.

    • Use a fixed concentration of this compound (e.g., near its IC50 value).

    • Vary the concentration of the L-DOPA substrate (e.g., 0.25, 0.5, 1.0, 2.0 mM).

    • Measure the initial reaction rates for each substrate concentration, both with and without the inhibitor.

    • Plot 1/Rate (1/V) versus 1/[L-DOPA] (1/[S]) to generate the Lineweaver-Burk plot.

  • Interpretation:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

    • Mixed Inhibition: Lines intersect in the second or third quadrant.

Performance Comparison with Alternative Tyrosinase Inhibitors

The efficacy of this compound must be benchmarked against well-characterized inhibitors.

CompoundChemical StructureProposed Inhibition TypeReported IC50 (Mushroom Tyrosinase)Key Characteristics & Citations
This compound Halogenated CatecholCompetitive (Hypothesized)To be Determined (TBD)Halogenation may enhance binding affinity. Catechol structure mimics substrate.[1][2]
Kojic Acid PyroneCompetitive / Mixed10-50 µMChelates copper ions in the tyrosinase active site. Widely used as a positive control.
Arbutin (hydroquinone-β-D-glucopyranoside) Hydroquinone GlycosideCompetitive200-500 µMActs as a substrate and competitive inhibitor of tyrosinase.[9]
Thiamidol Resorcinol DerivativeNon-competitive~1 µM (Human Tyrosinase)Highly potent inhibitor, particularly against human tyrosinase. Resorcinol moiety is resistant to oxidation.[3]

Cell-Based Validation: B16F10 Melanin Synthesis Assay

Confirming activity in a cellular model is a critical step to ensure the compound can penetrate cell membranes and act on the target in a biological environment.

  • Objective: To measure the effect of the compound on melanin production in a relevant cell line.

  • Protocol:

    • Cell Culture: Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS.

    • Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with various concentrations of this compound and α-Melanocyte-Stimulating Hormone (α-MSH) to stimulate melanogenesis.

    • Incubation: Incubate for 72 hours.

    • Melanin Measurement:

      • Wash cells with PBS and lyse them in 1N NaOH.

      • Heat the lysate at 80°C for 1 hour to solubilize melanin.

      • Measure the absorbance of the lysate at 405 nm.

      • Normalize the melanin content to the total protein content of each sample (determined by a BCA assay).

    • Cytotoxicity Control: Simultaneously, perform an MTT or LDH assay with identically treated cells to ensure that the reduction in melanin is not due to cell death.

Conclusion and Future Directions

This guide outlines a systematic approach to validate the hypothesis that this compound acts as a tyrosinase inhibitor. The proposed experiments will not only confirm direct enzyme interaction but also quantify its potency and compare it to industry-standard inhibitors. Positive results from both in vitro and cell-based assays would provide strong evidence for this mechanism of action.

Further research could explore its selectivity against other metalloenzymes, investigate its antioxidant and anti-inflammatory properties in dedicated assays, and use molecular docking simulations to visualize its binding mode within the tyrosinase active site.

References

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  • Lim, D. Y., & Park, M. K. (2000). Inhibitory mechanism of bromocriptine on catecholamine release evoked by cholinergic stimulation and membrane depolarization from the rat adrenal medulla. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 345-352. [Link]

  • Faleye, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1079-1138.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Bromo-5-chlorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Bromo-5-chlorobenzene-1,2-diol, a halogenated catechol, presents unique analytical challenges due to its reactive hydroxyl groups and potential for complex impurity profiles.[1][2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. We will delve into the causality behind experimental choices and present a framework for cross-validation that ensures data integrity and regulatory compliance.

The Imperative of Method Cross-Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][4][5] When multiple analytical techniques are available for a single analyte, a cross-validation study is essential to not only compare their performance but also to ensure consistency and interchangeability of the methods. This is particularly critical in a regulated environment where methods may be transferred between laboratories or used for different stages of drug development. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the bedrock of the experimental design presented herein.[3][5][6][7][8]

Experimental Design: A Tale of Two Techniques

This guide will compare two orthogonal analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The choice of these two methods is deliberate; they rely on different separation principles and detection mechanisms, providing a comprehensive analytical picture.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2)) cluster_comparison Method Comparison & Decision start Reference Standard and Sample of This compound prep_hplc Dilution in Mobile Phase for HPLC Analysis start->prep_hplc prep_gcms Derivatization (e.g., Silylation) for GC-MS Analysis start->prep_gcms hplc RP-HPLC-UV Analysis prep_hplc->hplc gcms GC-MS Analysis prep_gcms->gcms accuracy Accuracy hplc->accuracy precision Precision (Repeatability & Intermediate) hplc->precision specificity Specificity hplc->specificity linearity Linearity & Range hplc->linearity lod_loq LOD & LOQ hplc->lod_loq robustness Robustness hplc->robustness gcms->accuracy gcms->precision gcms->specificity gcms->linearity gcms->lod_loq gcms->robustness data_comp Statistical Comparison of Data (e.g., t-test, F-test) accuracy->data_comp precision->data_comp specificity->data_comp linearity->data_comp lod_loq->data_comp robustness->data_comp decision Selection of Primary Method & Establishment of Acceptance Criteria for Method Transfer data_comp->decision

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. For a polar compound like this compound, reversed-phase chromatography is the logical choice.

Experimental Protocol: RP-HPLC-UV
  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility. For halogenated aromatics, a Phenyl-Hexyl or PFP (Pentafluorophenyl) column could also be explored to exploit pi-pi interactions for enhanced selectivity.

  • Mobile Phase: A gradient elution is often necessary for complex samples. A typical mobile phase would be a mixture of water with a small amount of acid (e.g., 0.1% phosphoric acid) as mobile phase A and acetonitrile or methanol as mobile phase B. The gradient program should be optimized to ensure adequate separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C to ensure reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 280-310 nm would likely be appropriate. For multi-component analysis, a Diode Array Detector (DAD) is preferable.[9]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and structural identification.[10][11] For polar compounds like catechols, derivatization is necessary to increase volatility and thermal stability.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization: The hydroxyl groups of the catechol must be derivatized prior to GC analysis. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective method. The reaction converts the polar -OH groups into non-polar -O-Si(CH3)3 groups.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes. This program should be optimized based on the volatility of the derivatized analyte.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection (1 µL) to maximize sensitivity.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-500 in full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Performance Comparison: A Data-Driven Approach

The following tables summarize hypothetical but realistic performance data for the two methods, based on ICH validation guidelines.[4][5]

Validation Parameter HPLC-UV GC-MS (SIM mode) ICH Acceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Range (µg/mL) 1 - 2000.1 - 50Dependent on application
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Typically 98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 1.0%≤ 2.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 3.0%≤ 3.0%
Limit of Detection (LOD) 1.6 µg/mL0.1 µg/mLReportable
Limit of Quantitation (LOQ) 4.8 µg/mL0.4 µg/mLReportable
Specificity DemonstratedDemonstratedNo interference at the retention time of the analyte

In-Depth Analysis and Causality

Specificity:

  • HPLC-UV: Specificity is demonstrated by the ability to separate the analyte peak from impurities and degradation products. A DAD can further confirm peak purity.

  • GC-MS: Offers superior specificity. Not only is the analyte separated chromatographically, but its identity is also confirmed by its unique mass spectrum. This is a significant advantage for impurity identification.[10][11]

Sensitivity (LOD/LOQ):

  • GC-MS: Generally more sensitive than HPLC-UV, especially in SIM mode where the mass spectrometer only monitors specific ions characteristic of the analyte. This makes GC-MS ideal for trace-level analysis.

Precision and Accuracy:

  • Both methods can achieve excellent precision and accuracy. However, the multi-step derivatization process in GC-MS can introduce additional variability if not carefully controlled. The FDA guidance emphasizes the importance of well-controlled procedures.[12][13]

Robustness:

  • HPLC-UV: Robustness is typically assessed by intentionally varying parameters like mobile phase composition, pH, column temperature, and flow rate.

  • GC-MS: In addition to GC parameters, the robustness of the derivatization reaction (e.g., reaction time, temperature, and reagent concentration) must also be evaluated.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS are powerful and reliable methods for the analysis of this compound. The choice of the primary method will depend on the specific application.

  • For routine quality control and release testing , where high throughput and simplicity are desired, HPLC-UV is often the preferred method. It is robust, requires minimal sample preparation, and provides excellent quantitative data.

  • For impurity profiling, stability studies, and investigations requiring definitive identification , GC-MS is the superior technique due to its high specificity and sensitivity. The structural information provided by the mass spectrum is invaluable for identifying unknown impurities.

A comprehensive cross-validation as outlined in this guide ensures that both methods produce comparable and reliable data. This allows for flexibility in the laboratory and provides a deeper understanding of the analytical behavior of this compound, ultimately contributing to the development of safe and effective medicines.

References

  • MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • FDA. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • PubMed. (2016, June 1). Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS). Retrieved from [Link]

  • ACS Omega. (2021, February 19). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • gmp-compliance.org. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent. (2003). GC/MS Analysis of Polybrominated Flame Retardants. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal of 3-Bromo-5-chlorobenzene-1,2-diol

[1][2][3]

Executive Summary & Chemical Classification

Immediate Action Required: This compound is classified as Halogenated Organic Waste .[1] Under no circumstances should it be introduced into municipal water systems, non-halogenated solvent streams, or general trash.

3-Bromo-5-chlorobenzene-1,2-diol is a halogenated catechol.[2] Its disposal profile is dictated by two functional characteristics:

  • The Halogens (Br, Cl): Require high-temperature incineration with specific acid-gas scrubbing capabilities.

  • The Catechol Moiety (1,2-diol): Susceptible to auto-oxidation, potentially forming reactive quinones if improperly stored or mixed with incompatible oxidizers.

Pre-Disposal Characterization

Before initiating disposal, verify the state and purity of the waste. This determines the specific waste stream entry point.

ParameterSpecificationOperational Implication
Chemical Structure Halogenated Aromatic Hydrocarbon (Phenol derivative)MUST go to Halogenated Waste stream.[2][3][4]
Physical State Solid (typically) or SolutionSolids: Double-bag/Drum.[2] Solutions: Glass/HDPE Carboy.
Acidity (pKa) ~7-9 (Phenolic protons)Incompatible with strong bases (exothermic deprotonation).[2]
Reactivity Reducing agent (Catechol group)DO NOT MIX with oxidizing agents (Nitric acid, Peroxides).[2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against phenolic compounds depending on solvent carriers.[2]

PPE ComponentSpecificationRationale
Hand Protection Double-gloved Nitrile (min 5 mil) or NeoprenePhenols can anesthetize nerve endings; skin absorption may occur without immediate pain sensation.[2]
Eye Protection Chemical Splash GogglesPrevent corneal damage from acidic phenolic dust or splash.[2]
Respiratory N95 (Solids) or Fume Hood (Solutions)Prevent inhalation of dust which can cause respiratory sensitization.[2]
Body Lab Coat (Buttoned) + Tyvek SleevesPrevent dermal contact with forearms during waste transfer.[2]

Step-by-Step Disposal Protocol

Phase 1: Segregation (The Critical Control Point)

The most common compliance failure is cross-contamination.

  • Strictly Segregate from non-halogenated solvents (e.g., Acetone, Ethanol).[5] Mixing halogenated waste with non-halogenated waste renders the entire volume "Halogenated," significantly increasing disposal costs and incineration complexity.[5]

  • Segregate from heavy metals and strong oxidizers.

Phase 2: Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the waste is acidic, as corrosion may occur.

  • Headspace: Leave at least 10% headspace in liquid containers to accommodate thermal expansion.

  • Secondary Containment: All waste transfers must occur within a fume hood over a spill tray.

Phase 3: Labeling

Labeling must be descriptive, not generic. "Chemical Waste" is insufficient.

  • Required Text: "Hazardous Waste - Halogenated Organic."

  • Constituents: List "this compound" explicitly. If in solution, list the solvent (e.g., "Dichloromethane 90%, this compound 10%").[2]

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 4: Waste Stream Workflow (Visualized)

DisposalWorkflowStartWaste Generation:This compoundCheckStateDetermine Physical StateStart->CheckStateSolidSolid WasteCheckState->SolidLiquidLiquid/Solution WasteCheckState->LiquidSegregationCRITICAL: Segregate fromNon-Halogenated SolventsSolid->SegregationLiquid->SegregationContainerSolContainer: Wide-mouth HDPE Jaror Double-lined DrumSegregation->ContainerSolIf SolidContainerLiqContainer: HDPE/Glass Carboy(Vented Cap recommended)Segregation->ContainerLiqIf LiquidLabelingLabel: 'Halogenated Organic'List all constituents %ContainerSol->LabelingContainerLiq->LabelingStorageSAA (Satellite Accumulation Area)Secondary ContainmentLabeling->StoragePickupEHS / Vendor Pickup(Incineration)Storage->Pickup

Figure 1: Decision logic for segregating and containerizing halogenated catechol waste.

Emergency Contingencies: Spill Management

In the event of a spill, the priority is minimizing dermal exposure and preventing drain entry.[6]

Protocol:
  • Isolate: Evacuate the immediate area.

  • PPE Up: Don double gloves and respiratory protection.

  • Contain: Use spill pillows or socks to circle the spill.

  • Absorb:

    • Solids: Do not sweep dry (creates dust). Cover with wet paper towels or oil-dampened sweeping compound, then scoop.

    • Liquids: Use vermiculite, bentonite clay, or a commercial "Organic" spill kit.

  • Decontaminate: Scrub the surface with a mild soap solution. Collect all cleaning materials as Halogenated Hazardous Waste .

SpillResponseSpillSpill IncidentAssessAssess Volume & Hazard(Is it safe to intervene?)Spill->AssessEvacuateEvacuate & Call EHSAssess->EvacuateHigh Risk (>1L or fume)PPEDon PPE:Double Gloves, GogglesAssess->PPEManageableTypeIdentify TypePPE->TypeSolidActionWet Method Collection(Avoid Dust)Type->SolidActionSolidLiquidActionAbsorb with Vermiculiteor ClayType->LiquidActionLiquidDisposalBag as Hazardous WasteLabel 'Spill Debris'SolidAction->DisposalLiquidAction->Disposal

Figure 2: Operational logic flow for spill response and mitigation.

Scientific Rationale & Integrity

Why High-Temperature Incineration?

We do not landfill this compound because halogenated aromatics are persistent in the environment. The required disposal method is High-Temperature Incineration (approx. 1000°C - 1200°C) .[2]

  • Bond Cleavage: The carbon-halogen bonds (C-Br and C-Cl) are strong.[2] High thermal energy is required to mineralize the organic skeleton completely.

  • Acid Gas Capture: Upon combustion, this molecule generates Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl).

    • Reaction:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      [2]
      
    • Standard incinerators cannot handle these corrosive gases. Specialized facilities employ wet scrubbers (using NaOH or Lime) to neutralize these acid gases before the exhaust is released, preventing acid rain formation and equipment corrosion [1].

  • Dioxin Prevention: Incomplete combustion of chlorinated phenols can lead to the formation of Polychlorinated Dibenzodioxins (PCDDs). High temperature and rapid cooling (quenching) are engineered controls to prevent this "De Novo" synthesis [2].

Trust Verification[1][2]
  • Self-Test: Before sealing the waste container, check the pH. If the waste is unexpectedly hot or bubbling, do not seal. The catechol group may be undergoing oxidation. Allow it to stabilize in a fume hood.

  • Compliance: Ensure the receiving facility is RCRA-permitted to handle F-listed or halogenated D-listed wastes (e.g., D022 for Chloroform-like behaviors, though specific listing depends on the solvent carrier) [3].[2]

References

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]7][2]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion. EPA.gov. [Link]7][2]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]7][2]

Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromo-5-chlorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth safety protocols for the handling and disposal of 3-Bromo-5-chlorobenzene-1,2-diol (CAS RN: 180995-18-0). As a halogenated catechol, this compound requires a rigorous and informed approach to personal protection. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals to operate with the highest degree of safety, mitigating risks through a combination of engineering controls, work practices, and appropriate Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the cornerstone of any safety protocol. While comprehensive toxicological data for this compound is not extensively published, the known hazards of structurally similar halogenated aromatic compounds provide a strong basis for a conservative safety posture.[1][2]

  • Primary Hazards: Based on data from analogous compounds, this compound should be treated as a substance that can cause significant irritation.[3]

    • Skin Irritation (H315): Direct contact is likely to cause skin irritation.[1][3][4]

    • Serious Eye Irritation (H319): Contact with eyes can lead to serious damage.[3][5]

    • Respiratory Irritation (H335): As a solid, the compound poses a risk of forming dust, which may cause respiratory tract irritation upon inhalation.[3]

  • Absorption Risk: Halogenated phenols and related substances can potentially be absorbed through the skin, increasing exposure.[6]

  • Unknown Long-Term Effects: The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This data gap necessitates treating the compound with a high degree of caution to avoid unforeseen long-term health effects.

The causality is clear: the reactive nature of the catechol ring, combined with halogen substituents, creates a molecule with the potential to irritate biological tissues. Therefore, the primary goal of our PPE strategy is to establish a complete barrier between the researcher and the chemical.

Task-Specific PPE Selection: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks of exposure. At a minimum, a lab coat, chemical splash goggles, and closed-toe shoes are mandatory for any work involving this compound.[7][8] The following table outlines a tiered approach to PPE based on operational risk levels.

Risk Level Example Tasks Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Low • Weighing small quantities (<1g) of the solid inside a ventilated balance enclosure or chemical fume hood.• Handling sealed containers.Chemical splash goggles conforming to EN 166 or NIOSH standards.[3]Single pair of standard nitrile gloves (minimum 4 mil thickness). Inspect for integrity before use.Standard laboratory coat.Not typically required if performed within certified engineering controls.
Moderate • Preparing solutions from the solid.• Performing small-scale reactions (<100 mL) at ambient temperature.• Transfers between containers.Chemical splash goggles. Strongly Recommended: Face shield over goggles.[7]Double-gloving with nitrile gloves is recommended to protect against saturation and tears.[8]Standard laboratory coat.Required if there is any risk of aerosolization outside of a fume hood. Use a NIOSH-approved respirator with organic vapor cartridges.[5]
High • Large-scale operations (>1g solid or >100 mL solution).• Heating reactions.• Operations with a significant splash or aerosolization potential (e.g., sonicating, rotary evaporation).Face shield worn over chemical splash goggles is mandatory .Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield®) over an inner pair of nitrile gloves.[8]Chemical-resistant apron over a lab coat. For significant quantities, consider fire-resistant clothing.[3]A full-face respirator may be required if exposure limits are exceeded or if irritation is experienced.[3] Work must be conducted in a chemical fume hood.

Procedural Guide: Self-Validating Protocols for Safe Handling

Adherence to standardized procedures is critical for ensuring safety and experimental integrity. These protocols are designed to be self-validating; by following them, you inherently minimize risk.

Protocol 3.1: Donning PPE

The order in which PPE is put on is crucial to ensure a proper seal and avoid contamination.

  • Attire: Confirm you are wearing appropriate lab attire (long pants, closed-toe shoes).[9]

  • Lab Coat/Apron: Don the lab coat and any additional body protection.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

Protocol 3.2: Safe Handling Operations
  • Engineering Controls: All work with this compound, including weighing and solution preparation, must be performed within a certified chemical fume hood to ensure adequate ventilation.[3][10]

  • Handling the Solid: To prevent dust formation, handle the solid gently.[3] Do not crush or grind the material in an open environment. Use weighing paper or a container that minimizes static.

  • Preparing Solutions: When dissolving the solid, add it slowly to the solvent to avoid splashing. The compound is expected to have limited water solubility but good solubility in polar aprotic solvents like DMSO and DMF.[11]

  • Heating: Avoid overheating, which can increase the vapor pressure and lead to the decomposition of the material.

Protocol 3.3: Doffing PPE

Removing PPE correctly is a critical step to prevent cross-contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them immediately in the designated chemical waste container.

  • Face Shield/Apron: Remove the face shield and/or chemical apron.

  • Goggles: Remove safety goggles.

  • Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your skin.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after completing the work and removing all PPE.[4]

Protocol 3.4: Spill & Disposal Plan
  • Spill Containment: In case of a small spill, absorb the material with an inert absorbent material (e.g., sand or diatomaceous earth).[10] Do not use combustible materials. Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[3][10]

  • Waste Disposal: All waste, including contaminated PPE and absorbed spill material, must be disposed of as hazardous chemical waste. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3] Do not discharge this chemical or its waste into sewer systems.[3]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_solid Solid Handling cluster_liquid Liquid Handling start Start: Task Assessment q_solid Handling Solid Compound? start->q_solid Is the compound a solid? q_liquid Handling Solution or Reaction? start->q_liquid Is the compound in solution? q_enclosure Working in Ventilated Enclosure/Hood? q_solid->q_enclosure Yes ppe_low Result: Low-Risk PPE q_enclosure->ppe_low Yes ppe_resp Add Respiratory Protection (e.g., N95 or higher) q_enclosure->ppe_resp No (High risk of dust inhalation) q_scale Scale / Hazard Level q_liquid->q_scale Yes ppe_mod Result: Moderate-Risk PPE (Double Gloves, Face Shield) q_scale->ppe_mod Small Scale / Ambient Temp ppe_high Result: High-Risk PPE (Heavy Gloves, Apron, etc.) q_scale->ppe_high Large Scale / Heating

Caption: PPE selection workflow for this compound.

Conclusion

The safe handling of this compound is predicated on a conservative and proactive safety culture. By understanding the inherent risks based on its chemical class, implementing a task-specific PPE strategy, and adhering to rigorous operational protocols, researchers can effectively mitigate exposure and ensure a safe laboratory environment. Always prioritize engineering controls and treat this and all chemicals with the respect they demand.

References

  • This compound Product Information. Hoffman Fine Chemicals. [Link]

  • 3-Bromobenzene-1,2-diol Physical and Chemical Properties. Chemsrc. [Link]

  • Hazardous Substance Fact Sheet: Bromobenzene. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Bromobenzene D5. Carl ROTH. [Link]

  • Bromobenzene - SAFETY DATA SHEET. PENTA s.r.o. [Link]

  • Antimicrobial Property of Halogenated Catechols. National Center for Biotechnology Information (PMC). [Link]

  • Personal Protective Equipment. Auburn University. [Link]

  • How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? American Chemical Society. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • Chlorobenzenes Chemical Guidance Sheet. ZDHC Roadmap to Zero Programme. [Link]

  • Burn - Wikipedia. [Link]

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. [Link]

  • 3-Bromo-5-chlorobenzoic acid - PubChem. National Center for Biotechnology Information. [Link]

  • 3-Bromo-5-chlorobenzonitrile - PubChem. National Center for Biotechnology Information. [Link]

  • 5-Bromo-3-chlorobenzene-1,2-diol - PubChem. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.